PROTAC SMARCA2 degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H62N10O6S |
|---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,4'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-27-36(60)23-40(59)47(62)52-31(3)34-9-11-35(12-10-34)45-32(4)51-29-66-45)42-25-43(56-65-42)64-22-21-57-17-13-33(14-18-57)26-58-19-15-49(16-20-58)28-50-46-39(53-49)24-38(54-55-46)37-7-5-6-8-41(37)61/h5-12,24-25,29-31,33,36,40,44,53,60-61H,13-23,26-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+/m0/s1 |
InChI Key |
BMFRLBNGYKVCHH-UOKCIILFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PROTAC SMARCA2 Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC SMARCA2 degrader-2 represents a novel therapeutic strategy designed to selectively eliminate the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, a key component of the SWI/SNF chromatin remodeling complex. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that function by inducing the selective intracellular degradation of target proteins.[1] They consist of three key components: a ligand that binds to the target protein (in this case, SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2]
The mechanism of action of a this compound involves the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the SMARCA2 protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[3]
-
Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the SMARCA2 protein, leading to its polyubiquitination.[4]
-
Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[2]
-
Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of degradation, acting catalytically.[3]
This targeted degradation of SMARCA2 is a promising therapeutic approach, particularly in cancers with mutations in the SMARCA4 gene, where cancer cells become dependent on SMARCA2 for survival—a concept known as synthetic lethality.[5]
Quantitative Data for PROTAC SMARCA2 Degraders
The efficacy of PROTAC SMARCA2 degraders is quantified by several key parameters, including binding affinity (Kd), degradation potency (DC50), maximal degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. Below is a summary of reported data for notable SMARCA2 degraders.
| Degrader | Target(s) | E3 Ligase Ligand | Binding Affinity (Kd) | DC50 | Dmax | Cell Viability (IC50) | Cell Line(s) | Reference |
| A947 | SMARCA2 | VHL | 93 nM (SMARCA2), 65 nM (SMARCA4) | 39 pM | >90% | Potent growth inhibition in SMARCA4-mutant cells | SW1573 | [4][6] |
| AU-24118 | SMARCA2, SMARCA4, PBRM1 | CRBN | Not Reported | Not Reported | Significant degradation at 1 µM | < 100 nM in sensitive cells | VCaP | [7][8] |
| PROTAC SMARCA2 degrader-21 | SMARCA2 | Not Specified | Not Reported | 10-50 nM | Not Reported | Not Reported | A549 | [9] |
| PROTAC SMARCA2/4-degrader-2 | SMARCA2, SMARCA4 | Not Specified | Not Reported | <100 nM | >90% | Not Reported | A549 | [9] |
Experimental Protocols
Western Blot Analysis for SMARCA2 Degradation
This protocol outlines the steps to quantify the degradation of SMARCA2 protein in cultured cells following treatment with a PROTAC degrader.
Materials:
-
Cell line of interest (e.g., SMARCA4-mutant cancer cell line)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.[3]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with primary anti-SMARCA2 and anti-loading control antibodies overnight at 4°C.[10]
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Analysis: Quantify band intensities using densitometry software. Normalize SMARCA2 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
Cell Viability Assay
This protocol measures the effect of SMARCA2 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and incubate overnight.[1]
-
Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control.[1]
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).[2]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[2]
-
Data Acquisition and Analysis: Measure luminescence using a luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using graphing software.[1]
In-Cell Ubiquitination Assay
This protocol is to confirm that the degradation of SMARCA2 is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Anti-SMARCA2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blot
Procedure:
-
Cell Treatment: Treat cells with this compound with or without pre-treatment with a proteasome inhibitor (MG132) for a short duration (e.g., 4-6 hours).
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors to preserve ubiquitinated proteins.
-
Immunoprecipitation: Incubate the cell lysates with an anti-SMARCA2 antibody overnight, followed by incubation with Protein A/G magnetic beads to pull down SMARCA2 and its ubiquitinated forms.
-
Western Blot: Elute the immunoprecipitated proteins from the beads and perform a western blot as described previously. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of SMARCA2. An increase in the high molecular weight smear of ubiquitinated SMARCA2 in the presence of the PROTAC and a proteasome inhibitor confirms the mechanism.
Visualizing the Mechanism and Workflows
This compound Mechanism of Action
Caption: PROTAC-mediated degradation of SMARCA2 protein.
Experimental Workflow: Western Blot for Protein Degradation
Caption: Workflow for Western blot analysis of SMARCA2 degradation.
SMARCA2 Signaling Pathway in Cancer
Caption: Simplified SMARCA2 signaling in cancer and its disruption by a PROTAC degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: PROTAC SMARCA2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of PROTAC SMARCA2 degrader-2. This heterobifunctional molecule is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the chromatin remodeler SMARCA2, a key target in cancer therapy. This document details the chemical structure, biological activity, and the experimental protocols used to characterize this degrader, offering valuable insights for researchers in the field of targeted protein degradation.
Chemical Structure and Mechanism of Action
This compound, also referred to as PROTAC 2 in seminal literature, is a synthetic molecule designed to hijack the cell's natural protein disposal machinery to eliminate SMARCA2.[1] Its structure consists of three key components: a ligand that binds to the bromodomain of SMARCA2, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1]
The mechanism of action involves the formation of a ternary complex between this compound, the SMARCA2 protein, and the VHL E3 ligase. This proximity induces the ubiquitination of SMARCA2 by the E3 ligase, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful strategy to reduce the levels of pathogenic proteins like SMARCA2 in cancer cells.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound and its precursor, PROTAC 1, as reported in the primary literature. This data is essential for understanding the potency and efficacy of these degraders.
| Parameter | PROTAC 1 | PROTAC 2 | Cell Line | Reference |
| SMARCA2 DC50 | 300 nM | Not explicitly reported, but implied improvement over PROTAC 1 | MV-4-11 | [1] |
| SMARCA4 DC50 | 250 nM | Not explicitly reported | MV-4-11 | [1] |
| SMARCA2 Dmax | ~65% | Not explicitly reported | MV-4-11 | [1] |
| SMARCA4 Dmax | ~70% | Not explicitly reported | MV-4-11 | [1] |
| Ternary Complex Cooperativity (α) | 4.8 | Forms a stable ternary complex | - | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Western Blotting for SMARCA2 Degradation
This protocol is used to assess the extent of SMARCA2 protein degradation in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MV-4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay is used to measure the binding affinity and cooperativity of the PROTAC in forming the ternary complex.
-
Reagents: Prepare solutions of the fluorescently labeled VHL ligand, purified SMARCA2 bromodomain (BD) protein, and the VHL-ElonginB-ElonginC (VCB) complex in an appropriate assay buffer.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent VHL ligand and the SMARCA2 BD protein.
-
Titration: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters. An increase in polarization indicates the formation of a larger complex.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) and cooperativity (α).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay provides an alternative method to study the formation of the ternary complex in a homogeneous format.
-
Reagents: Use a terbium-labeled anti-tag antibody (e.g., anti-GST) and a fluorescently labeled binding partner (e.g., biotinylated SMARCA2 BD recognized by streptavidin-d2). The VCB complex would be tagged (e.g., GST-tagged).
-
Assay Setup: In a low-volume 384-well plate, mix the tagged VCB complex, the biotinylated SMARCA2 BD, the terbium-labeled antibody, and streptavidin-d2.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizations
Signaling Pathway of PROTAC-mediated SMARCA2 Degradation
Caption: Mechanism of PROTAC-induced SMARCA2 degradation.
Experimental Workflow for Western Blot Analysis
References
The Synthetic Lethality of SMARCA2 Degradation in SMARCA4-Mutant Cancers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy for cancers harboring loss-of-function mutations in its paralog, SMARCA4. SMARCA2 and SMARCA4 are mutually exclusive ATPases within the SWI/SNF chromatin remodeling complex.[1][2] In SMARCA4-deficient tumors, cancer cells become dependent on the residual SMARCA2-containing SWI/SNF complex for survival, creating a synthetic lethal vulnerability.[3][4] This guide provides a comprehensive technical overview of this synthetic lethal interaction, focusing on the mechanism of action of SMARCA2 degraders, quantitative data from preclinical studies, and detailed experimental protocols to evaluate this therapeutic approach.
The Principle of SMARCA2/SMARCA4 Synthetic Lethality
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical regulator of gene expression, utilizing the energy from ATP hydrolysis to remodel chromatin and alter the accessibility of DNA to transcription factors.[1][5] The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1][2]
In healthy cells, the presence of either SMARCA4 or SMARCA2 is sufficient for the proper functioning of the SWI/SNF complex. However, a significant subset of cancers, including a notable percentage of non-small cell lung cancers (NSCLC), exhibit inactivating mutations or deletions in the SMARCA4 gene.[1][6] These SMARCA4-deficient cancer cells become critically dependent on the remaining paralog, SMARCA2, for their proliferation and survival.[3][4] The targeted removal of SMARCA2 in this context leads to the collapse of the SWI/SNF complex functionality, resulting in cell cycle arrest and apoptosis, a classic example of synthetic lethality.[2]
Mechanism of Action: SMARCA2-Targeted Degraders
The therapeutic exploitation of this synthetic lethal relationship has been primarily advanced through the development of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules with two key domains connected by a linker: one that binds to the target protein (in this case, the bromodomain of SMARCA2) and another that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][7]
The binding of a SMARCA2-targeting PROTAC to both SMARCA2 and an E3 ligase induces the formation of a ternary complex.[8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2, marking it for degradation by the 26S proteasome.[9] The selective degradation of SMARCA2 in SMARCA4-mutant cancer cells disrupts the SWI/SNF complex, leading to downstream transcriptional reprogramming and ultimately, cell death.[8]
References
- 1. products.advansta.com [products.advansta.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 4. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Using Co-immunoprecipitation and Shotgun Mass Spectrometry for Protein-Protein Interaction Identification in Cultured Human Oligodendrocytes | Springer Nature Experiments [experiments.springernature.com]
The Dual Faces of SMARCA2: A Master Regulator of Chromatin Remodeling in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate dance of gene expression, essential for normal cellular function, is largely orchestrated by the dynamic landscape of chromatin. At the heart of this regulation lies the SWI/SNF chromatin remodeling complex, a multi-subunit machine that utilizes the energy of ATP hydrolysis to alter nucleosome positioning and DNA accessibility. SMARCA2 (also known as BRM or BAF190B), a core catalytic ATPase subunit of this complex, has emerged as a pivotal player in both maintaining cellular homeostasis and driving oncogenesis. This technical guide provides a comprehensive overview of the multifaceted role of SMARCA2 in chromatin remodeling and its complex and often contradictory involvement in cancer. We delve into the molecular mechanisms of SMARCA2, its interplay with its paralog SMARCA4, the therapeutic promise of synthetic lethality, and the latest advancements in targeting SMARCA2 for cancer therapy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals navigating the complexities of epigenetic regulation in cancer.
SMARCA2: The Engine of the SWI/SNF Chromatin Remodeling Complex
The SWI/SNF complex is a family of ATP-dependent chromatin remodeling complexes that play a crucial role in regulating gene expression by altering the structure of chromatin.[1] SMARCA2 and its paralog SMARCA4 (also known as BRG1) are the two mutually exclusive ATPase subunits that function as the catalytic core of the SWI/SNF complex.[2] These proteins harness the energy from ATP hydrolysis to reposition, evict, or restructure nucleosomes, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[1]
The SWI/SNF complex is a large, multi-protein assembly with a modular organization. The core components include the ATPase subunit (either SMARCA2 or SMARCA4), along with several other highly conserved subunits. The specific composition of the complex can vary, leading to functional diversity.
Figure 1: Simplified schematic of the mammalian SWI/SNF complex subunits.
The Dichotomous Role of SMARCA2 in Cancer
The role of SMARCA2 in cancer is complex and context-dependent, with studies reporting both tumor-suppressive and oncogenic functions. This duality is influenced by the specific cancer type, the status of its paralog SMARCA4, and the overall genomic and epigenomic landscape of the tumor.
SMARCA2 as a Tumor Suppressor
Evidence suggests that SMARCA2 can act as a tumor suppressor.[1][3] Its expression is often downregulated in various tumors compared to normal tissues.[3][4] A meta-analysis of data from The Cancer Genome Atlas (TCGA) and other databases revealed that while SMARCA4 is frequently overexpressed in tumors, SMARCA2 is almost invariably underexpressed.[3][4] Furthermore, high expression of SMARCA2 is often associated with a good prognosis in several cancer types, including liver hepatocellular carcinoma (LIHC) and kidney renal clear cell carcinoma (KIRC).[3][4] In contrast, high SMARCA4 expression is linked to poor prognosis in many tumors.[3][4]
Truncating mutations in SMARCA2, which are predicted to result in a loss of protein function, are considered likely oncogenic.[5] Germline mutations in SMARCA2 are associated with Nicolaides-Baraitser syndrome, a rare developmental disorder.[1][5]
SMARCA2 as an Oncogenic Dependency
In certain contexts, particularly in cancers with loss-of-function mutations in its paralog SMARCA4, cancer cells become dependent on the remaining SMARCA2 for survival.[6][7] This phenomenon, known as synthetic lethality, has positioned SMARCA2 as a promising therapeutic target.
The SMARCA4-SMARCA2 Synthetic Lethal Relationship
The synthetic lethal interaction between SMARCA4 and SMARCA2 is a cornerstone of a promising anti-cancer strategy.[6][7] SMARCA4 is one of the most frequently mutated genes in human cancers, with inactivating mutations occurring in a significant percentage of non-small cell lung cancer (NSCLC), ovarian cancer, and other malignancies.[8][9] When SMARCA4 is inactivated, the cell becomes solely reliant on SMARCA2 for the essential chromatin remodeling functions of the SWI/SNF complex.[6][7] Inhibition or degradation of SMARCA2 in these SMARCA4-deficient cancer cells leads to cell cycle arrest and apoptosis, while having a minimal effect on normal cells where both paralogs are functional.[10]
Figure 2: The principle of synthetic lethality between SMARCA4 and SMARCA2.
SMARCA2 as a Therapeutic Target
The synthetic lethal relationship between SMARCA4 and SMARCA2 has spurred the development of therapeutic agents that specifically target SMARCA2. Two main strategies are being pursued: small molecule inhibitors of the SMARCA2 ATPase domain and targeted protein degraders (PROTACs).
SMARCA2 ATPase Inhibitors
Inhibitors targeting the ATPase domain of SMARCA2 aim to block its catalytic activity, thereby disrupting the function of the SWI/SNF complex and inducing cell death in SMARCA4-deficient cancers.[11] While the development of selective SMARCA2 inhibitors has been challenging due to the high homology with SMARCA4, several compounds are under investigation.[6]
SMARCA2 PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[10] Several potent and selective SMARCA2 PROTACs have been developed, demonstrating robust anti-tumor activity in preclinical models of SMARCA4-mutant cancers.[4][5][12]
Data Presentation: Quantitative Insights into SMARCA2 in Cancer
Table 1: Differential Expression of SMARCA2 in Cancer
| Cancer Type | Comparison | Fold Change (log2) | p-value | Reference |
| Bladder Urothelial Carcinoma (BLCA) | Tumor vs. Normal | -0.6 | < 0.001 | [3] |
| Breast Invasive Carcinoma (BRCA) | Tumor vs. Normal | -0.4 | < 0.001 | [3] |
| Colon Adenocarcinoma (COAD) | Tumor vs. Normal | -0.5 | < 0.001 | [3] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Tumor vs. Normal | -1.2 | < 0.001 | [3] |
| Liver Hepatocellular Carcinoma (LIHC) | Tumor vs. Normal | -1.0 | < 0.001 | [3] |
| Lung Adenocarcinoma (LUAD) | Tumor vs. Normal | -0.7 | < 0.001 | [3] |
| Lung Squamous Cell Carcinoma (LUSC) | Tumor vs. Normal | -0.8 | < 0.001 | [3] |
| Stomach Adenocarcinoma (STAD) | Tumor vs. Normal | -0.9 | < 0.001 | [3] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Tumor vs. Normal | -0.5 | < 0.001 | [3] |
Data extracted from a meta-analysis of TCGA and other databases. Negative log2 fold change indicates downregulation in tumors.
Table 2: Efficacy of SMARCA2-Targeting PROTACs in SMARCA4-Deficient Cancer Cell Lines
| Compound | Cell Line | Cancer Type | SMARCA4 Status | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| A947 | SW1573 | NSCLC | Deficient | ~10 | >90 | ~0.01 | [4][5] |
| NCI-H1693 | NSCLC | Deficient | ND | ND | ~0.02 | [13] | |
| SMD-3040 | NCI-H520 | NSCLC | Deficient | <10 | >90 | <0.1 | [1][6] |
| NCI-H1693 | NSCLC | Deficient | <10 | >90 | <0.1 | [1][6] | |
| YDR1 | H1792 | NSCLC | Wild-type | 69 (24h) | 87 (24h) | >10 | [12] |
| NCI-H520 | NSCLC | Deficient | <10 | >90 | <0.1 | [12] | |
| YD54 | H1792 | NSCLC | Wild-type | 8.1 (24h) | 98.9 (24h) | >10 | [12] |
| NCI-H520 | NSCLC | Deficient | <10 | >90 | <0.1 | [12] |
DC50: concentration for 50% maximal degradation; Dmax: maximal degradation; IC50: half-maximal inhibitory concentration; ND: not determined.
Table 3: In Vivo Efficacy of SMARCA2 PROTACs in SMARCA4-Deficient Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| A947 | SW1573 | NSCLC | 50 mg/kg, qd | >80 | [4] |
| SMD-3040 | NCI-H520 | NSCLC | 50 mg/kg, qd | Significant | [1][6] |
| YDR1 | NCI-H520 | NSCLC | 80 mg/kg, qd | Significant | [12] |
qd: once daily.
Experimental Protocols: Key Methodologies for Studying SMARCA2
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for SMARCA2
This protocol outlines the general steps for performing ChIP-Seq to identify the genomic regions occupied by SMARCA2.
Figure 3: General workflow for a SMARCA2 ChIP-Seq experiment.
Detailed Steps:
-
Cell Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-SMARCA2 antibody.
-
Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for SMARCA2 binding.
In Vitro ATPase Activity Assay for SMARCA2
This protocol describes a colorimetric assay to measure the ATPase activity of purified SMARCA2 protein.
Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by SMARCA2. A malachite green-based reagent is used to detect the liberated Pi, which forms a colored complex that can be quantified spectrophotometrically.
Materials:
-
Purified recombinant SMARCA2 protein
-
ATP solution
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCl, and DTT)
-
Malachite green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare the assay buffer, ATP solution, and phosphate standards at the desired concentrations.
-
Set up the Reaction: In a 96-well plate, add the assay buffer, purified SMARCA2 protein, and the test compound (inhibitor).
-
Initiate the Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction and Detect Phosphate: Add the malachite green reagent to each well to stop the reaction and allow color development.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve using the phosphate standards. Calculate the amount of Pi released in each reaction and determine the ATPase activity of SMARCA2.
Western Blot Analysis for SMARCA2 Degradation by PROTACs
This protocol details the steps for assessing the degradation of SMARCA2 in cancer cells following treatment with a PROTAC.
Procedure:
-
Cell Treatment: Plate cancer cells and treat them with varying concentrations of the SMARCA2 PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against SMARCA2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of SMARCA2 degradation at different PROTAC concentrations. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
Conclusion and Future Directions
SMARCA2 stands at a critical juncture in the landscape of cancer epigenetics. Its dual role as both a putative tumor suppressor and a key dependency in certain cancers underscores the complexity of SWI/SNF-mediated chromatin remodeling in tumorigenesis. The synthetic lethal relationship between SMARCA4 and SMARCA2 has opened a promising therapeutic window, and the development of selective SMARCA2 inhibitors and degraders is a rapidly advancing field.
Future research should focus on:
-
Elucidating the precise mechanisms by which SMARCA2 contributes to both tumor suppression and progression in different cellular contexts.
-
Identifying robust biomarkers to predict which patients with SMARCA4-deficient tumors will respond to SMARCA2-targeted therapies.
-
Investigating potential resistance mechanisms to SMARCA2 inhibitors and degraders.
-
Exploring combination therapies that may enhance the efficacy of SMARCA2-targeted agents.
A deeper understanding of the intricate functions of SMARCA2 will undoubtedly pave the way for novel and effective therapeutic strategies for a range of cancers, ultimately improving patient outcomes. This technical guide provides a solid foundation for the researchers and drug developers who are at the forefront of this exciting and impactful area of cancer research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 8. SMARCA2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. preludetx.com [preludetx.com]
An In-Depth Technical Guide to PROTAC SMARCA2 Degrader-2 E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide focuses on PROTAC SMARCA2 degrader-2, a heterobifunctional molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and has emerged as a promising therapeutic target in cancers with mutations in its paralog, SMARCA4. This guide provides a comprehensive overview of the E3 ligase recruitment mechanism, quantitative data on representative SMARCA2 degraders, detailed experimental protocols, and visual workflows to facilitate research and development in this area.
Mechanism of Action: E3 Ligase Recruitment and Ternary Complex Formation
The core mechanism of any PROTAC, including SMARCA2 degrader-2, involves the formation of a ternary complex comprising the PROTAC molecule, the target protein (SMARCA2), and an E3 ubiquitin ligase. This compound is engineered with two distinct warheads connected by a linker: one binds to the bromodomain of SMARCA2, and the other recruits an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][2][3][4]
This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further degradation cycles. The stability and cooperativity of the ternary complex are critical determinants of the efficiency of protein degradation.[4]
dot
Caption: PROTAC-mediated degradation of SMARCA2.
Quantitative Data for Representative SMARCA2 PROTAC Degraders
The following tables summarize key quantitative data for well-characterized SMARCA2 PROTACs, providing a basis for comparison and selection of tool compounds for research.
Table 1: Binding Affinities and Ternary Complex Formation
| PROTAC | E3 Ligase Recruited | Target Binding Affinity (Kd) to SMARCA2 | E3 Ligase Binding Affinity (Kd) | Ternary Complex Cooperativity (α) | Reference(s) |
| ACBI1 | VHL | - | - | 26 | [4] |
| ACBI2 | VHL | - | - | - | [1][2][3] |
| A947 | VHL | 93 nM | - | - | [5][6] |
| PROTAC 1 | VHL | - | - | 3.2 | [4] |
| YDR1 | Cereblon (CRBN) | - | - | - | |
| YD54 | Cereblon (CRBN) | - | - | - |
Table 2: Cellular Degradation Potency and Selectivity
| PROTAC | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | Selectivity (SMARCA4/SMARCA2 DC50) | Reference(s) |
| ACBI2 | RKO | 1 nM | >90% | 32 nM | ~32-fold | [7] |
| ACBI2 | NCI-H1568 | 1-13 nM | >90% | - | >30-fold | [1] |
| A947 | SW1573 | 39 pM | 96% | 1.1 nM | ~28-fold | [5][6] |
| YDR1 | H1792 (24h) | 69 nM | 87% | - | - | |
| YD54 | H1792 (24h) | 8.1 nM | 98.9% | - | - | |
| SMARCA2/4-degrader-1 | A549 (24h) | <100 nM | >90% | <100 nM | Non-selective | [8] |
| SMARCA2/4-degrader-22 | A549 (24h) | <100 nM | >90% | <100 nM | Non-selective | [9] |
Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the characterization of this compound.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.
dot
Caption: Workflow for Ternary Complex Analysis.
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Materials:
-
Purified SMARCA2 bromodomain protein
-
Purified E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
-
Protocol:
-
Thoroughly dialyze both proteins against the same buffer to minimize buffer mismatch effects.
-
Prepare a 20-50 µM solution of the SMARCA2 bromodomain in the ITC cell.
-
Prepare a 200-500 µM solution of the PROTAC in the injection syringe.
-
Titrate the PROTAC into the SMARCA2 solution at 25°C, with 1-2 µL injections spaced 120-180 seconds apart.
-
To determine ternary complex formation and cooperativity, pre-saturate the SMARCA2 bromodomain with the PROTAC and titrate in the E3 ligase complex.
-
Analyze the data using the instrument's software to fit a suitable binding model and determine the thermodynamic parameters.
-
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface. It provides kinetic data (kon and koff) in addition to binding affinity (Kd).
-
Materials:
-
Purified SMARCA2 bromodomain protein (with an affinity tag, e.g., His-tag)
-
Purified E3 ligase complex
-
This compound
-
SPR instrument and sensor chips (e.g., Ni-NTA chip for His-tagged protein)
-
Running buffer (e.g., HBS-EP+ buffer)
-
-
Protocol:
-
Immobilize the His-tagged SMARCA2 bromodomain onto the Ni-NTA sensor chip.
-
Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary interaction.
-
To measure ternary complex formation, inject a mixture of the PROTAC and the E3 ligase complex over the immobilized SMARCA2.
-
Regenerate the sensor surface between cycles according to the manufacturer's instructions.
-
Analyze the sensorgrams using the instrument's software to determine kinetic and affinity constants.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce SMARCA2 ubiquitination by the recruited E3 ligase.
-
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human E3 ligase complex (e.g., VCB)
-
Recombinant human SMARCA2 (full-length or relevant domain)
-
Human ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
Anti-SMARCA2 antibody
-
Anti-ubiquitin antibody
-
SDS-PAGE and Western blotting reagents
-
-
Protocol:
-
Set up the ubiquitination reaction in a total volume of 20-50 µL.
-
Combine the E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), E3 ligase (e.g., 200 nM), SMARCA2 (e.g., 200 nM), and ubiquitin (e.g., 5-10 µM) in the reaction buffer.
-
Add the PROTAC at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-SMARCA2 antibody to detect the high molecular weight smear characteristic of polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Cellular Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction of intracellular SMARCA2 levels upon PROTAC treatment.
dot
Caption: Western Blot Workflow.
-
Materials:
-
Cancer cell line expressing SMARCA2 (e.g., A549, RKO, NCI-H1568)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-SMARCA2, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot dose-response curves to determine the DC50 and Dmax values.
-
Conclusion
The development of this compound offers a promising therapeutic strategy for cancers with SMARCA4 mutations. A thorough understanding of the E3 ligase recruitment mechanism and the ability to quantitatively assess ternary complex formation and cellular degradation are crucial for the successful development of these molecules. This technical guide provides a foundational framework, including key quantitative data and detailed experimental protocols, to support researchers in advancing the field of targeted protein degradation. The provided diagrams of the signaling pathway and experimental workflows serve as visual aids to conceptualize the complex processes involved in PROTAC-mediated SMARCA2 degradation.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC SMARCA2/4-degrader-22 | PROTACs | 2568277-48-3 | Invivochem [invivochem.com]
Decoding the Dance of Degradation: An In-depth Guide to the SMARCA2 PROTAC Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology, particularly for cancers with mutations in its paralog, SMARCA4.[1][2][3] At the heart of this approach lies the formation of a ternary complex, a crucial molecular assembly orchestrated by Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the SMARCA2 PROTAC ternary complex, integrating structural insights, biophysical data, and detailed experimental methodologies to empower researchers in the rational design and optimization of next-generation SMARCA2 degraders.
The Ternary Complex: A Triad of Molecular Recognition
A PROTAC is a bifunctional molecule designed to simultaneously bind a target protein (in this case, the bromodomain of SMARCA2) and an E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) or Cereblon (CRBN) ligase.[4][5] This tripartite interaction forms a transient ternary complex (SMARCA2-PROTAC-E3 ligase), which brings the E3 ligase in close proximity to SMARCA2, facilitating the transfer of ubiquitin to the target protein.[6][7] Subsequent polyubiquitination marks SMARCA2 for degradation by the proteasome.[5]
The stability and conformation of this ternary complex are paramount to the efficiency of degradation.[8][9] Factors such as the binding affinities of the PROTAC for both SMARCA2 and the E3 ligase, the length and composition of the linker connecting the two binding moieties, and the specific protein-protein interactions established within the complex all contribute to the overall degradation efficacy.[10]
Visualizing the PROTAC Mechanism
The following diagram illustrates the catalytic cycle of PROTAC-mediated SMARCA2 degradation, highlighting the central role of the ternary complex.
References
- 1. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 8. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. benchchem.com [benchchem.com]
SMARCA2 as a Therapeutic Target in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeting of SMARCA2, a core catalytic subunit of the SWI/SNF chromatin remodeling complex, represents a promising therapeutic strategy for a defined subset of non-small cell lung cancers (NSCLCs). This approach is rooted in the concept of synthetic lethality, specifically in tumors harboring loss-of-function mutations in the paralogous gene SMARCA4.[1][2][3] In SMARCA4-deficient NSCLC, which accounts for approximately 5-10% of cases, cancer cells become critically dependent on the remaining SMARCA2 for survival and proliferation.[3][4] This dependency creates a therapeutic window, allowing for selective targeting of tumor cells while sparing normal tissues where SMARCA4 is functional. This guide provides an in-depth overview of the preclinical rationale, therapeutic modalities, quantitative data, and key experimental protocols relevant to the development of SMARCA2-targeted therapies.
The SWI/SNF Complex and the Rationale for Targeting SMARCA2
The SWI/SNF (Switch/Sucrose Non-Fermentable) complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression.[5][6] The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[5][7] These paralogs share a high degree of homology, including a C-terminal bromodomain and a central ATPase domain, which is essential for their chromatin remodeling activity.[8][9]
In healthy cells, the functions of SMARCA2 and SMARCA4 are largely redundant. However, a significant subset of NSCLC tumors carry inactivating mutations or deletions in the SMARCA4 gene.[3] These SMARCA4-deficient cells become uniquely dependent on the paralog SMARCA2 for the assembly and function of the SWI/SNF complex and, consequently, for their survival.[1][2][10] The targeted inhibition or degradation of SMARCA2 in this context leads to cell cycle arrest and apoptosis, a classic example of a synthetic lethal interaction.[1][10] This provides a clear and compelling rationale for developing therapies that selectively target SMARCA2 in SMARCA4-mutant NSCLC.
Signaling and Synthetic Lethality Pathway
The diagram below illustrates the composition of the SWI/SNF complex and the synthetic lethal relationship between SMARCA4 and SMARCA2. In SMARCA4-proficient cells, the complex can function with either ATPase. In SMARCA4-mutant cells, the complex is entirely reliant on SMARCA2, making it a critical vulnerability.
Therapeutic Modalities
Two primary strategies are being pursued to target SMARCA2: direct enzymatic inhibition and targeted protein degradation.
-
ATPase Inhibitors: Small molecules designed to block the ATPase activity of SMARCA2. This approach has been challenging due to the high homology between the ATPase domains of SMARCA2 and SMARCA4, making the development of selective inhibitors difficult.[4] Dual SMARCA2/4 inhibitors have faced toxicity concerns in clinical trials, underscoring the need for SMARCA2-selective agents.[4]
-
Targeted Protein Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that link a SMARCA2-binding ligand to a recruiter for an E3 ubiquitin ligase (e.g., VHL or Cereblon).[11][12] This induces the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.[11] This approach has shown greater promise for achieving selectivity, as PROTACs can exploit subtle differences in surface topology to induce preferential degradation of SMARCA2 over SMARCA4.[2]
PROTAC Mechanism of Action
The diagram below outlines the catalytic cycle of a SMARCA2 PROTAC, leading to the selective destruction of the target protein.
Preclinical and Clinical Data
A growing body of evidence supports the viability of targeting SMARCA2. Preclinical studies have demonstrated potent and selective activity of SMARCA2 degraders in SMARCA4-deficient cancer models.
In Vitro Degradation and Proliferation Data
The following tables summarize key quantitative data from preclinical studies of various SMARCA2-targeting compounds in NSCLC cell lines.
Table 1: In Vitro Degradation Potency of SMARCA2 PROTACs
| Compound | Cell Line | Type | DC₅₀ (nM) | Dₘₐₓ (%) | Selectivity (SMARCA2 vs. SMARCA4) | Reference |
|---|---|---|---|---|---|---|
| UM-SMD-3236 | (Not specified) | PROTAC | < 1 | > 95% | > 400-fold | [13] |
| Unnamed PROTAC | SMARCA4-mutant lung | PROTAC | 30 (median) | Not specified | Selective | [14] |
| YDR1 | H1792 (SMARCA4-WT) | PROTAC (CRBN) | 60-69 | 87-94% | Selective | [12] |
| YD54 | H1792 (SMARCA4-WT) | PROTAC (CRBN) | 8.1-16 | > 98% | Selective |[12] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity
| Compound/Strategy | Cell Line | SMARCA4 Status | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|---|
| SMARCA2 shRNA | A549 | Deficient | - | Viability | [8] |
| SMARCA2 shRNA | NCI-H460 | Proficient | No effect | Viability | [8] |
| Selective PROTACs | SMARCA4-deleted | Deficient | 1 - 10 | Proliferation | [15] |
| Selective PROTACs | SMARCA4-WT | Proficient | > 1000 | Proliferation | [15] |
| Unnamed PROTAC | SMARCA4-mutant lung | Deficient | 110 | Not specified |[14] |
IC₅₀: Half-maximal inhibitory concentration.
In Vivo Efficacy Data
Animal models have corroborated the synthetic lethal effect, with SMARCA2 degraders showing significant anti-tumor activity in SMARCA4-deficient xenografts.
Table 3: In Vivo Anti-Tumor Activity
| Compound | Model | Dosing | Outcome | Reference |
|---|---|---|---|---|
| UM-SMD-3236 | SMARCA4-deficient xenograft | IV, weekly | Highly effective tumor growth inhibition | [13] |
| UM-SMD-3236 | SMARCA4-deficient xenograft | Single IV dose | 85-93% SMARCA2 depletion in tumor for 7 days | [13] |
| YDR1 | CrbnI391V mice | 80 mg/kg, PO, daily | 81% SMARCA2 degradation in spleen | [12] |
| GLR-203101 | A549 xenograft | 25 mg/kg, PO | Robust, dose-dependent anti-tumor activity |[6] |
IV: Intravenous, PO: Oral (by mouth).
Clinical Development
The SMARCA2-targeting strategy has advanced into clinical trials.
-
PRT3789: A first-in-class, selective SMARCA2 degrader is in a Phase 1 trial for patients with SMARCA4-mutated solid tumors, including NSCLC.[16][17]
-
As of September 2024, the trial had enrolled 65 patients, with PRT3789 demonstrating good tolerability.[16][18]
-
Among 26 evaluable NSCLC or esophageal cancer patients with Class 1 (loss of function) mutations, 4 confirmed partial responses were observed.[16][18][19]
-
Higher doses resulted in more profound and sustained SMARCA2 degradation.[16]
-
-
LY4050784: A selective SMARCA2 inhibitor is also in a Phase 1 study for advanced solid tumors with SMARCA4 alterations (NCT06561685).[20]
Key Experimental Methodologies
Validating SMARCA2 as a target and characterizing candidate drugs requires a suite of specialized molecular and cellular biology techniques.
CRISPR Screen for Synthetic Lethality Identification
Genome-wide CRISPR screens are a powerful, unbiased method to identify synthetic lethal interactions.[21][22] The workflow below outlines a typical pooled screen to find genes that are essential only in the absence of SMARCA4.
Protocol: Pooled Lentiviral CRISPR-Cas9 Knockout Screen
-
Cell Line Preparation: Generate isogenic SMARCA4 wild-type (WT) and knockout (KO) NSCLC cell lines that stably express the Cas9 nuclease.
-
Library Transduction: Transduce both cell lines with a pooled genome-wide sgRNA lentiviral library at a low multiplicity of infection (~0.3) to ensure most cells receive a single sgRNA. A sufficient number of cells must be transduced to maintain library representation (e.g., >500 cells per sgRNA).
-
Selection and Baseline Collection: Select for transduced cells using puromycin. After selection, harvest a population of cells to serve as the baseline (T₀) reference.
-
Cell Culture: Passage the remaining cells for 14-21 days, ensuring library representation is maintained at each passage.
-
Genomic DNA Extraction: Harvest genomic DNA from the T₀ and final timepoint populations for both WT and KO cell lines.
-
Sequencing: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA. Subject the amplicons to next-generation sequencing (NGS).
-
Data Analysis: Align sequencing reads to the sgRNA library reference. Identify sgRNAs that are significantly depleted in the SMARCA4-KO cell line at the final timepoint compared to both its T₀ and the SMARCA4-WT line. Genes targeted by multiple depleted sgRNAs are considered synthetic lethal hits.[23]
Western Blot for Protein Degradation
Western blotting is essential for quantifying the degradation of a target protein following treatment with a PROTAC.[24]
Protocol: Quantifying SMARCA2 Degradation
-
Cell Treatment: Plate SMARCA4-mutant NSCLC cells (e.g., A549, NCI-H1693) and treat with a dose range of the SMARCA2 degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[24]
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation.[24][25][26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.[24]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Analysis: Re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to normalize the data. Quantify band intensity using densitometry software to determine the percentage of SMARCA2 degradation relative to a vehicle-treated control. This data is used to calculate DC₅₀ and Dₘₐₓ values.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, providing mechanistic insight into how SMARCA2 loss affects gene regulation.[27][28]
Protocol: SMARCA2 ChIP-Seq
-
Cross-linking: Treat SMARCA4-mutant NSCLC cells with formaldehyde (B43269) to cross-link proteins to DNA. Some protocols may benefit from a dual cross-linker like DSG to better capture protein-protein interactions.[28]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to SMARCA2. Use magnetic beads (Protein A/G) to pull down the antibody-protein-DNA complexes.[29][30]
-
Washes and Elution: Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating in the presence of high salt concentration. Purify the co-precipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform next-generation sequencing.
-
Data Analysis: Align sequencing reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of SMARCA2 enrichment.[28] Compare SMARCA2 binding patterns in degrader-treated vs. untreated cells to understand how SMARCA2 removal alters chromatin accessibility and gene transcription.
Challenges and Future Directions
While targeting SMARCA2 is a highly promising strategy, several challenges and open questions remain:
-
Biomarker Strategy: The primary biomarker is a loss-of-function SMARCA4 mutation. However, the exact type of mutation (e.g., truncating vs. missense) and the requirement for complete protein loss need further clinical validation.[1] SMARCA2 expression itself is also a necessary biomarker.[1]
-
Mechanisms of Resistance: Potential resistance mechanisms could include upregulation of compensatory pathways, mutations in the E3 ligase machinery preventing PROTAC efficacy, or epigenetic modifications that bypass the need for SMARCA2.
-
Combination Therapies: Preclinical data suggests that combining SMARCA2 degraders with other agents, such as chemotherapy or KRAS G12C inhibitors in co-mutated tumors, could lead to synergistic anti-tumor effects.[12][19] Clinical exploration of these combinations is a logical next step.[17]
Conclusion
The synthetic lethal relationship between SMARCA2 and SMARCA4 provides a robust and validated therapeutic hypothesis for a genetically defined subset of NSCLC patients. Targeted degradation of SMARCA2 has emerged as the leading modality, with compounds demonstrating high potency, selectivity, and promising anti-tumor activity in both preclinical models and early-phase clinical trials. Continued research focusing on optimizing drug properties, refining patient selection biomarkers, and exploring rational combination strategies will be critical to realizing the full potential of this targeted therapy.
References
- 1. preludetx.com [preludetx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BioCentury - SMARCA2 PROTAC for SMARCA4-mutant lung cancer [biocentury.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Prelude Therapeutics Unveils SMARCA Degrader Data at 36th EORTC-NCI-AACR Symposium [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. Prelude Therapeutics Presents New Data from SMARCA Degrader Portfolio at the 36th EORTC-NCI-AACR Symposium - Prelude Therapeutics [investors.preludetx.com]
- 19. Prelude Therapeutics Presents New Data from SMARCA Degrader Portfolio at the 36th EORTC-NCI-AACR Symposium - Prelude Therapeutics [investors.preludetx.com]
- 20. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 21. [PDF] CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. 2bscientific.com [2bscientific.com]
- 26. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 28. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 29. bosterbio.com [bosterbio.com]
- 30. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Strategy: Initial Characterization of Novel SMARCA2 Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The targeted degradation of cellular proteins has emerged as a transformative therapeutic modality, offering the potential to address previously intractable drug targets. Within this landscape, the selective degradation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, presents a compelling synthetic lethal strategy for the treatment of cancers harboring inactivating mutations in its paralog, SMARCA4 (also known as BRG1). This technical guide provides a comprehensive overview of the core principles and methodologies for the initial characterization of novel SMARCA2 degraders, equipping researchers with the knowledge to navigate this promising area of drug discovery.
Introduction to SMARCA2 Degradation and the Principle of Synthetic Lethality
SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex.[1] This complex plays a pivotal role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] In a significant portion of human cancers, including non-small cell lung cancer, the SMARCA4 gene is mutated and inactivated.[2][3] These cancer cells become critically dependent on the remaining functional paralog, SMARCA2, for their survival and proliferation.[2][4] This dependency creates a synthetic lethal relationship, where the targeted degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to selective cell death, while sparing healthy cells with functional SMARCA4.[2][4]
Novel SMARCA2 degraders, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, are engineered molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the SMARCA2 protein.[5][6]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Bifunctional degraders, such as PROTACs, consist of three key components: a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] The formation of a ternary complex between the SMARCA2 protein, the degrader molecule, and an E3 ligase (e.g., VHL, Cereblon, DCAF16, or FBXO22) brings the protein into close proximity with the ubiquitination machinery.[6][7][8] This induced proximity leads to the polyubiquitination of SMARCA2, marking it for recognition and subsequent degradation by the 26S proteasome.[9][10] Molecular glues, on the other hand, induce a conformational change in the E3 ligase, creating a neosubstrate binding site that recognizes the target protein for degradation.[7]
Quantitative Data Presentation
The initial characterization of novel SMARCA2 degraders involves a series of quantitative assays to determine their potency, selectivity, and efficacy. The following tables summarize key quantitative data for representative novel SMARCA2 degraders.
| Degrader | Type | E3 Ligase Recruited | Target Cell Line | DC50 (nM) | Dmax (%) | Citation |
| A947 | PROTAC | VHL | SW1573 | ~1-10 | >90 | [11][12] |
| YDR1 | PROTAC | Cereblon | SMARCA4-mutant lung cancer cells | 7.7 | >90 | [3][13] |
| YD54 | PROTAC | Cereblon | SMARCA4-mutant lung cancer cells | 3.5 | >90 | [3][13] |
| G-6599 | Monovalent Degrader | FBXO22 | SW1573 | 0.013 | >95 | [8] |
Table 1: Degradation Potency of Novel SMARCA2 Degraders. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
| Degrader | Target Cell Line | IC50 (nM) | Selectivity (vs. SMARCA4 WT cells) | Citation |
| A947 | SMARCA4-mutant models | Potent | High | [11] |
| YDR1 | SMARCA4-mutant lung cancer cells | 1-10 | >100-fold | [3] |
| YD54 | SMARCA4-mutant lung cancer cells | 1-10 | >100-fold | [3] |
| PRT004 | SMARCA4-del cancer cell lines | Potent | High | [4][14] |
Table 2: Anti-proliferative Activity of Novel SMARCA2 Degraders. IC50 represents the concentration of the degrader required to inhibit cell growth by 50%.
Mandatory Visualizations
Caption: Mechanism of action of a SMARCA2 PROTAC degrader.
Caption: Experimental workflow for SMARCA2 degrader characterization.
Experimental Protocols
Western Blot for SMARCA2 Degradation
This protocol details the quantification of SMARCA2 protein levels in cells treated with a novel degrader.
Materials:
-
SMARCA4-mutant cancer cell line (e.g., SW1573, NCI-H1793)
-
Cell culture medium and supplements
-
Novel SMARCA2 degrader stock solution (in DMSO)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[13]
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[16]
-
Wash the membrane three times with TBST for 10 minutes each.[16]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST for 10 minutes each.[16]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
Quantify band intensities using densitometry software and normalize SMARCA2 levels to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the SMARCA2-degrader-E3 ligase ternary complex.
Materials:
-
Cell lysate from cells treated with the SMARCA2 degrader or DMSO
-
Primary antibody against the E3 ligase (e.g., anti-VHL, anti-CRBN) or a tag on an overexpressed E3 ligase
-
Protein A/G magnetic beads
-
IP Lysis/Wash Buffer
-
Elution Buffer
-
Western blot reagents (as described above)
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the E3 ligase overnight at 4°C with gentle rotation.[17]
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.[17]
-
Wash the beads three to five times with IP Lysis/Wash Buffer.[17]
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blot using antibodies against SMARCA2 and the E3 ligase. The presence of SMARCA2 in the E3 ligase immunoprecipitate from degrader-treated cells, but not from control cells, indicates ternary complex formation.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[18]
Materials:
-
SMARCA4-mutant and wild-type cancer cell lines
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in opaque-walled multiwell plates at an appropriate density.[19]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the SMARCA2 degrader for 72-120 hours.
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[19]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19][20]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.[19]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of the degrader to SMARCA2 within intact cells.
Materials:
-
HEK293T cells
-
Plasmid encoding SMARCA2-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer and Substrate
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Transfection:
-
Transfect HEK293T cells with the SMARCA2-NanoLuc® fusion plasmid and culture for 24 hours.[21]
-
-
Assay Preparation:
-
Harvest and resuspend the transfected cells in Opti-MEM®.[21]
-
Add the NanoBRET™ Tracer to the cell suspension.
-
-
Compound Addition and Measurement:
-
Dispense the cell-tracer mix into a white-bottom 384-well plate.
-
Add the SMARCA2 degrader at various concentrations.
-
Add the NanoBRET™ Substrate and read the plate on a luminometer equipped with 450 nm and 610 nm filters.[21]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the IC50 value for target engagement.
-
Conclusion
The initial characterization of novel SMARCA2 degraders is a multi-faceted process that requires a combination of robust biochemical, cellular, and mechanistic assays. By systematically evaluating the potency, selectivity, and efficacy of these molecules, researchers can identify promising lead candidates for further development. The detailed protocols and conceptual frameworks provided in this guide serve as a foundational resource for scientists and drug developers working to unlock the therapeutic potential of SMARCA2 degradation in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. preludetx.com [preludetx.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Immunoprecipitation Procedure [sigmaaldrich.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 19. OUH - Protocols [ous-research.no]
- 20. scribd.com [scribd.com]
- 21. eubopen.org [eubopen.org]
Methodological & Application
Application Notes and Protocols for In Vitro Use of PROTAC SMARCA2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of PROTAC SMARCA2 degrader-2, a potent and selective degrader of the SMARCA2 protein. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate the design and execution of studies investigating SMARCA2 degradation.
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of SMARCA2 (also known as BRM), a key ATPase subunit of the SWI/SNF chromatin remodeling complex. The SWI/SNF complex plays a critical role in regulating gene expression by altering chromatin structure. In certain cancers, particularly those with mutations in the paralog SMARCA4, tumor cells become dependent on SMARCA2 for survival. Selective degradation of SMARCA2 represents a promising therapeutic strategy for these SMARCA4-deficient cancers.
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate SMARCA2, marking it for degradation by the proteasome.
Data Presentation
The following table summarizes the in vitro activity of this compound and related compounds in various cell lines.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | HeLa | HiBiT Assay | IC50 | <0.1 µM | [this compound Datasheet] |
| PROTAC SMARCA2/4-degrader-2 | A549 | Western Blot | DC50 | <100 nM | [PROTAC SMARCA2/4-degrader-2 Datasheet][1] |
| PROTAC SMARCA2/4-degrader-2 | A549 | Western Blot | Dmax | >90% | [PROTAC SMARCA2/4-degrader-2 Datasheet][1] |
| Other SMARCA2 Degraders | Various | Degradation Assays | DC50 | 1 - 69 nM | [Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras][2] |
Signaling Pathway and Mechanism of Action
SMARCA2 is a core component of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins. This process is essential for the regulation of gene expression, and its dysregulation is implicated in various cancers.
Caption: Role of SMARCA2 in the SWI/SNF chromatin remodeling complex.
The mechanism of action for this compound involves the formation of a ternary complex with SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.
Caption: PROTAC-mediated degradation of SMARCA2.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Experimental Workflow Overview
Caption: Workflow for in vitro characterization of this compound.
Protocol 1: Western Blot for SMARCA2 Degradation
Objective: To determine the dose-dependent degradation of SMARCA2 protein following treatment with this compound.
Materials:
-
Cell lines (e.g., A549, HeLa, or relevant SMARCA4-deficient lines)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMARCA2 (e.g., Cell Signaling Technology, Thermo Fisher Scientific)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the compound concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Protocol 2: HiBiT-Based SMARCA2 Degradation Assay
Objective: To quantitatively measure the kinetics and potency of this compound-induced degradation of endogenous SMARCA2 in real-time.
Materials:
-
HeLa or other suitable cell line endogenously expressing HiBiT-tagged SMARCA2 (requires CRISPR/Cas9 engineering)
-
LgBiT protein or expression vector
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System
-
White, opaque 96-well or 384-well plates
-
This compound
-
DMSO
-
Luminometer
Procedure (Lytic Endpoint Assay):
-
Cell Seeding: Seed HiBiT-SMARCA2 cells in a white, opaque multi-well plate and incubate overnight.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound in assay medium. Add the diluted compound to the cells.
-
Incubation: Incubate the plate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Mix on a plate shaker for 5 minutes.
-
Incubate at room temperature for 10-30 minutes to allow for cell lysis and signal stabilization.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of HiBiT-SMARCA2 protein. Calculate the percentage of degradation relative to the vehicle control. Determine the DC50 and Dmax values from the dose-response curve.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period that corresponds to the degradation assay (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for reagents and equipment.
References
Application Notes and Protocols for Western Blot Analysis of SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of SMARCA2 protein degradation using Western blotting. This technique is crucial for validating the efficacy of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively eliminate SMARCA2 in therapeutic contexts, particularly in cancers with SMARCA4 mutations where SMARCA2 becomes a synthetic lethal target.
Introduction
SMARCA2 (also known as BRM) is an ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[1][2] In cancers harboring mutations in the related SMARCA4 gene, tumor cells often become dependent on SMARCA2 for survival.[3] This dependency makes SMARCA2 an attractive therapeutic target. Targeted degradation of SMARCA2 using molecules like PROTACs offers a promising strategy for treating these cancers.[4][5] Western blotting is a fundamental and widely used technique to quantify the reduction in cellular SMARCA2 levels, thereby assessing the potency and kinetics of such degraders.[6][7]
Signaling Pathway of PROTAC-Mediated SMARCA2 Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). This ternary complex formation brings SMARCA2 into close proximity with the E3 ligase, leading to its polyubiquitination. The ubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated degradation of SMARCA2.
Experimental Protocols
This section provides a detailed methodology for assessing SMARCA2 degradation via Western blot, from cell treatment to data analysis.
Part 1: Cell Culture and Treatment with SMARCA2 Degrader
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Degrader Preparation: Prepare a stock solution of the SMARCA2 degrader (e.g., a PROTAC) in an appropriate solvent like DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with a range of concentrations of the degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 18, or 24 hours) to determine the optimal time course and concentration for degradation.[4]
Part 2: Cell Lysis and Protein Extraction
-
Cell Wash: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.[6][8]
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6][8]
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[6]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[6][8]
Part 3: Protein Quantification
-
Protein Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[7]
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.[7]
Part 4: Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[7][8]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[6][9] Given the high molecular weight of SMARCA2 (~185-200 kDa), a lower percentage acrylamide (B121943) gel (e.g., 5-8%) is recommended for better resolution.[1][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2, diluted in the blocking buffer. The incubation can be performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[7][10] It is also essential to probe for a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across lanes.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG) for 1 hour at room temperature.[6][7]
-
Washing: Repeat the washing step as described in step 6.[6]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system.[6][7]
Part 5: Data Analysis and Quantification
-
Densitometry: Quantify the intensity of the SMARCA2 and loading control bands using densitometry software.
-
Normalization: Normalize the intensity of the SMARCA2 band to the corresponding loading control band for each sample.
-
Degradation Calculation: Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
Dose-Response Curve: Generate a dose-response curve to determine key parameters such as the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[7]
Quantitative Data Summary
The following tables provide representative data and recommended antibody dilutions for the Western blot analysis of SMARCA2. These parameters may require optimization depending on the specific cell line and experimental conditions.
Table 1: Recommended Primary Antibodies and Dilutions for SMARCA2 Western Blot
| Antibody Target | Host Species | Manufacturer & Catalog No. | Recommended Dilution | Reference |
| SMARCA2 / BRM | Rabbit | Abcam (ab240648) | Varies by application, consult datasheet | [1] |
| SMARCA2 / BRM | Rabbit | Thermo Fisher (A301-015A) | 0.04 µg/mL | [2] |
| SMARCA2 / BRM | Rabbit | Boster Bio (A01888-3) | Consult datasheet | [9] |
| SMARCA2 | Rabbit | Sigma-Aldrich (AV34484) | 0.5 µg/ml | [11] |
| SMARCA2 | Rabbit | Thermo Fisher (PA5-103113) | Varies, consult datasheet | [12] |
Table 2: Representative SMARCA2 Degradation Data with PROTAC Treatment
| Cell Line | PROTAC | Treatment Time (h) | DC50 (nM) | Dmax (%) | Reference |
| SW1573 | A947 | 20 | Not specified, significant degradation at 500 nM | >90 | [4] |
| NCI-H1568 | ACBI2 | 4/18 | 1-13 | Not specified | [13] |
| NCI-H520 | PRT006 | Not specified | Not specified, selective degradation observed | Not specified | [14] |
| VCaP | AU-24118 | 120 (5 days) | Not specified, robust downregulation observed | Not specified | [15] |
Experimental Workflow Diagram
Caption: Workflow for SMARCA2 degradation analysis.
References
- 1. Anti-SMARCA2 / BRM antibody [EPR23103-44] KO tested (ab240648) | Abcam [abcam.com]
- 2. SMARCA2/BRM Polyclonal Antibody (A301-015A) [thermofisher.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Anti-SMARCA2 antibody produced in rabbit affinity isolated antibody [sigmaaldrich.com]
- 12. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. preludetx.com [preludetx.com]
- 15. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring DC50 and Dmax for PROTAC SMARCA2 Degrader-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of PROTAC SMARCA2 degrader-2, focusing on the determination of its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). These parameters are crucial for evaluating the potency and efficacy of this targeted protein degrader.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. This compound is designed to bring the SMARCA2 protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.
SMARCA2 (also known as BRM) is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[1][2] In cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it a promising therapeutic target.[3][4][5] The degradation of SMARCA2 can lead to the reprogramming of the enhancer landscape and inhibit the proliferation of cancer cells.[3]
Quantitative Data Summary: DC50 and Dmax Values
The following tables summarize the degradation potency and efficacy of various reported PROTAC SMARCA2 degraders. It is important to note that "this compound" may refer to different specific compounds from various sources.
Table 1: Degradation Parameters for "SMARCA2 degrader-2" Compounds
| Compound Name | Cell Line | DC50 | Dmax | Treatment Time | Source |
| This compound | HeLa (HiBiT assay) | < 0.1 µM (IC50) | Not Reported | Not Reported | [6][7] |
| SMARCA2 degrader-2 (compound I-322) | A549 | < 100 nM | > 90% | 24 hours | [7] |
Table 2: Degradation Parameters for Other Characterized PROTAC SMARCA2 Degraders
| Compound Name | Cell Line | DC50 | Dmax | Treatment Time | Source |
| YDR1 | H1792 | 69 nM | 87% | 24 hours | [8] |
| YDR1 | H1792 | 60 nM | 94% | 48 hours | [8] |
| YDR1 | H322 | 6.4 nM | 99.2% | Not Specified | [8] |
| YDR1 | HCC515 | 10.6 nM | 99.4% | Not Specified | [8] |
| YDR1 | H2030 | 12.7 nM | 98.7% | Not Specified | [8] |
| YDR1 | H2126 | 1.2 nM | 99.6% | Not Specified | [8] |
| YD54 | H1792 | 8.1 nM | 98.9% | 24 hours | [8] |
| YD54 | H1792 | 16 nM | 99.2% | 48 hours | [8] |
| YD54 | H322 | 1 nM | 99.3% | Not Specified | [8] |
| YD54 | HCC515 | 1.2 nM | 98.9% | Not Specified | [8] |
| YD54 | H2030 | 10.3 nM | 98.6% | Not Specified | [8] |
| YD54 | H2126 | 1.6 nM | 98.9% | Not Specified | [8] |
| PROTAC SMARCA2 degrader-21 | A549 | 10-50 nM | Not Reported | Not Specified | [7] |
| PROTAC SMARCA2 degrader-21 | MV411 | < 1 nM | Not Reported | Not Specified | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
The following protocols provide a general framework for determining the DC50 and Dmax of this compound. Specific parameters may need to be optimized for different cell lines and experimental setups.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with the PROTAC degrader.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, or a SMARCA4-mutant line like NCI-H1793)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
Multi-well plates (6, 12, or 96-well)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture cells in appropriate complete growth medium. The day before treatment, seed the cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the experiment.
-
PROTAC Preparation: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. It is crucial to ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and typically does not exceed 0.1%.[9]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[7][8]
Protocol 2: Quantification of SMARCA2 Protein Levels by Western Blot
This protocol details the steps for quantifying SMARCA2 protein levels following PROTAC treatment using Western blotting.
Materials:
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2 and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After incubation, wash the cells with cold PBS and then lyse them directly in the wells with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control, or perform a parallel blot.
Protocol 3: Data Analysis for DC50 and Dmax Determination
This protocol describes how to analyze the Western blot data to determine the DC50 and Dmax values.
Procedure:
-
Quantify Band Intensity: Use image analysis software (e.g., ImageJ) to quantify the band intensities for SMARCA2 and the loading control for each concentration of the PROTAC.[10]
-
Normalize Data: For each sample, normalize the SMARCA2 band intensity to the intensity of the corresponding loading control.
-
Calculate Percentage of Remaining Protein: Express the normalized SMARCA2 level for each treatment concentration as a percentage of the vehicle control (which is set to 100%).[9]
-
Plot Dose-Response Curve: Plot the percentage of remaining SMARCA2 protein against the logarithm of the PROTAC concentration.
-
Determine DC50 and Dmax: Use a non-linear regression model (e.g., four-parameter variable slope) in graphing software (like GraphPad Prism) to fit the dose-response curve.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for the characterization of this compound. Accurate determination of DC50 and Dmax is essential for understanding the degrader's potency and for its further development as a potential therapeutic agent, particularly for SMARCA4-mutant cancers. Researchers should optimize these protocols for their specific cellular models and experimental conditions to ensure reliable and reproducible results.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. lifesensors.com [lifesensors.com]
- 12. promega.com [promega.com]
In Vivo Xenograft Models for SMARCA2 Degrader Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing in vivo xenograft models in the pre-clinical evaluation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) degraders. The methodologies outlined are based on established practices and published studies, offering a comprehensive guide for researchers in oncology and drug discovery.
Introduction to SMARCA2 Degraders and Xenograft Models
SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers harboring inactivating mutations in its paralog, SMARCA4.[1][2][3] The development of proteolysis-targeting chimeras (PROTACs) and other molecular degraders targeting SMARCA2 offers a promising therapeutic strategy for these SMARCA4-deficient tumors.[2][4][5][6]
In vivo xenograft models are indispensable for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of SMARCA2 degraders. These models, typically established by implanting human cancer cell lines or patient-derived tumors into immunocompromised mice, allow for the assessment of a degrader's anti-tumor activity in a living organism.[7][8]
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful xenograft study. For SMARCA2 degrader studies, it is essential to use cell lines with a known SMARCA4 mutation status.
Protocol for Cell Culture:
-
Cell Line Authentication: Authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency. Use trypsin-EDTA to detach adherent cells and maintain a consistent seeding density.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.
Table 1: Recommended Cell Lines for SMARCA2 Degrader Xenograft Studies
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Dependency | Reference |
| NCI-H838 | Non-Small Cell Lung Cancer | Deficient | Dependent | [9][10] |
| NCI-H1568 | Non-Small Cell Lung Cancer | Mutant | Dependent | [11][12] |
| SW1573 | Non-Small Cell Lung Cancer | Wild-Type | Non-Dependent (Control) | [4][6] |
| Calu-6 | Non-Small Cell Lung Cancer | Wild-Type | Non-Dependent (Control) | [3][4][6] |
| OCI-AML3 | Acute Myeloid Leukemia | Not Specified | Dependent | [13] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Non-Dependent (Control) | [12] |
| HCC2302 | Non-Small Cell Lung Cancer | Mutant | Dependent | [6][14] |
| HCC515 | Non-Small Cell Lung Cancer | Mutant | Dependent | [2] |
Xenograft Model Establishment
Protocol for Subcutaneous Xenograft Implantation:
-
Animal Models: Use immunodeficient mouse strains such as NOD-scid GAMMA (NSG) or nude mice.
-
Cell Preparation: Harvest cultured cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Begin caliper measurements once tumors are palpable.[15]
SMARCA2 Degrader Formulation and Administration
The route of administration and formulation will depend on the physicochemical properties of the degrader.
Protocol for Degrader Administration:
-
Formulation: Prepare the degrader in a suitable vehicle (e.g., 0.5% methylcellulose, 10% Captisol). Ensure the formulation is sterile and homogenous.
-
Administration Routes:
-
Oral Gavage (PO): Administer the degrader using a gavage needle. This is a common route for orally bioavailable compounds.[1][5][11]
-
Intravenous (IV): Inject the degrader into the tail vein. This route ensures immediate systemic exposure.[9][10]
-
Intraperitoneal (IP): Inject the degrader into the peritoneal cavity.
-
-
Dosing and Schedule: The dosing regimen should be based on prior in vitro potency and preliminary tolerability studies. Dosing can range from daily to weekly administrations.[9][10][11]
Efficacy Assessment
Protocol for Tumor Growth Measurement:
-
Caliper Measurements: Measure the length and width of the tumors 2-3 times per week using digital calipers.[16][17]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length x Width^2) / 2.[16][17]
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of general health and treatment-related toxicity.
-
Endpoint Criteria: Euthanize animals when tumors reach a predetermined size (e.g., >1000 mm³) or if there are signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.[15]
Pharmacodynamic (PD) and Pharmacokinetic (PK) Analyses
Protocol for PD Analysis:
-
Tissue Collection: At the end of the study or at specific time points, collect tumor tissue, spleen, and other relevant organs.[5][11]
-
Western Blotting: Prepare protein lysates from the collected tissues to assess the levels of SMARCA2 and SMARCA4 proteins. This will confirm target degradation.[5][11]
-
Immunohistochemistry (IHC): Fix and section tumor tissues to visualize SMARCA2 protein expression and distribution within the tumor.[11]
-
qPCR: Analyze downstream gene expression changes resulting from SMARCA2 degradation.[18]
Protocol for PK Analysis:
-
Blood Collection: Collect blood samples at various time points after degrader administration.
-
Plasma Preparation: Process the blood to obtain plasma.
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to determine the concentration of the degrader in the plasma.
Data Presentation
Quantitative data from in vivo studies should be presented clearly to allow for easy comparison between treatment groups.
Table 2: Example of In Vivo Efficacy Data for SMARCA2 Degraders
| Degrader | Cell Line Xenograft | Dose and Schedule | Tumor Growth Inhibition (%) | SMARCA2 Degradation in Tumor (%) | Reference | |---|---|---|---|---| | YDR1 | H1568 | 80 mg/kg, PO, daily | Significant | 87 |[11] | | SMD-3236 | H838 | 10 mg/kg, IV, weekly | Strong | 78 (at 168h post-dose) |[9][10] | | ACBI2 | A549 | 80 mg/kg, PO, daily | Significant | >90 |[12] | | Cmpd18 | NCI-H838 | Not specified | Potent | Not specified |[19] | | A947 | HCC515 | 40 mg/kg, IV, single dose | Significant | >80 |[2] |
Table 3: Example of In Vivo Pharmacodynamic Data
| Degrader | Xenograft Model | Tissue | Time Point | SMARCA2 Degradation (%) | SMARCA4 Degradation (%) | Reference | |---|---|---|---|---|---| | YDR1 | H1568 | Tumor | 24h post last dose (Day 4) | 87 | Minimal |[11] | | YDR1 | C57BL/6 Mice | Spleen | 24h post last dose | ~70 (at 80 mg/kg) | Modest |[5] | | SMD-3236 | H838 | Tumor | 168h post single dose | 78 | No effect |[9] | | PRT007 | Calu-6 | Tumor | 8h and 24h | Significant | No change |[3] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a SMARCA2 PROTAC degrader in SMARCA4-deficient cancer cells.
Experimental Workflow
Caption: General workflow for an in vivo xenograft study of a SMARCA2 degrader.
Logical Relationship of SWI/SNF Complex Paralogs
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pardon Our Interruption [opnme.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sites.math.duke.edu [sites.math.duke.edu]
- 16. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. sklslabs.com [sklslabs.com]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for SMARCA2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the interaction between a small molecule compound and its protein target within a cellular environment. This method relies on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand, its conformational stability increases, resulting in a higher melting temperature. By subjecting cells to a temperature gradient and subsequently measuring the amount of soluble protein, CETSA allows for the direct assessment of target engagement.
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more accessible for transcription. Dysregulation of SMARCA2 and the SWI/SNF complex is implicated in various cancers, making it an attractive therapeutic target. These application notes provide detailed protocols for utilizing CETSA to confirm the target engagement of inhibitors with SMARCA2.
Data Presentation
The following tables summarize hypothetical quantitative data derived from CETSA experiments for SMARCA2, based on publicly available information for homologous proteins and known inhibitors. This data is intended to serve as a representative example for experimental design and data interpretation.
Table 1: CETSA Melt Curve Data for SMARCA2 with a Specific Inhibitor
This table illustrates the thermal stabilization of SMARCA2 in the presence of a specific inhibitor. The amount of soluble SMARCA2 is quantified at various temperatures, demonstrating a shift in the melting curve upon inhibitor binding.
| Temperature (°C) | Vehicle (DMSO) - % Soluble SMARCA2 | Inhibitor (e.g., 30 µM PFI-3) - % Soluble SMARCA2 |
| 42.0 | 100.0 | 100.0 |
| 45.0 | 95.2 | 98.5 |
| 48.0 | 75.3 | 92.1 |
| 49.8 | 50.0 | 85.4 |
| 51.0 | 35.8 | 78.9 |
| 54.2 | 15.1 | 50.0 |
| 57.0 | 5.2 | 25.6 |
| 60.0 | 1.5 | 10.3 |
Table 2: Isothermal Dose-Response CETSA (ITDR-CETSA) Data for SMARCA2
This table demonstrates the dose-dependent stabilization of SMARCA2 by an inhibitor at a fixed temperature. This format is useful for determining the potency of a compound in a cellular context.
| Inhibitor Concentration (µM) | % Soluble SMARCA2 at 54°C |
| 0 (Vehicle) | 15.5 |
| 0.1 | 20.1 |
| 0.3 | 28.9 |
| 1.0 | 45.7 |
| 3.0 | 68.2 |
| 10.0 | 85.3 |
| 30.0 | 90.1 |
| 100.0 | 91.5 |
Experimental Protocols
The following are detailed protocols for performing CETSA to assess SMARCA2 target engagement.
Protocol 1: CETSA Melt Curve (Temperature Gradient)
This protocol is designed to determine the melting temperature (Tm) of SMARCA2 in the presence and absence of a test compound.
Materials:
-
Cell line expressing SMARCA2 (e.g., A549, NCI-H460, or glioblastoma cell lines like MT330)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Test compound (SMARCA2 inhibitor, e.g., PFI-3) and vehicle (DMSO)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against SMARCA2 (validated for Western Blot)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western Blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 30 µM PFI-3) or vehicle (DMSO) for 1-2 hours in a CO2 incubator.
-
-
Cell Harvesting and Heat Shock:
-
Wash cells twice with ice-cold PBS.
-
Scrape and resuspend cells in ice-cold PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 42°C to 60°C in 3°C increments).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding RIPA buffer and incubating on ice for 30 minutes with intermittent vortexing.
-
Alternatively, perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for SMARCA2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for SMARCA2 at each temperature.
-
Normalize the band intensities to a loading control or the intensity at the lowest temperature.
-
Plot the percentage of soluble SMARCA2 as a function of temperature for both vehicle and inhibitor-treated samples to visualize the thermal shift.
-
Protocol 2: Isothermal Dose-Response CETSA (ITDR-CETSA)
This protocol is used to assess the potency of a compound in stabilizing SMARCA2 at a single, fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a serial dilution of the test compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 1-2 hours.
-
-
Cell Harvesting and Heat Shock:
-
Harvest cells as described in Protocol 1.
-
Heat all samples at a single, predetermined temperature (e.g., 54°C, a temperature that results in significant but not complete protein denaturation in the absence of the ligand) for 3 minutes in a thermal cycler.
-
Cool the samples on ice for 3 minutes.
-
-
Cell Lysis, Protein Extraction, and Analysis:
-
Follow steps 3, 4, and 5 from Protocol 1 to lyse the cells, quantify protein, and perform Western Blot analysis.
-
-
Data Analysis:
-
Quantify the band intensities for SMARCA2 for each compound concentration.
-
Normalize the band intensities to a loading control.
-
Plot the normalized SMARCA2 signal as a function of the inhibitor concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: Simplified SMARCA2 signaling pathway and point of inhibition.
Caption: General experimental workflow for the Cellular Thermal Shift Assay.
Application Notes and Protocols for Quantifying SMARCA2 Protein Levels Using the HiBiT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The HiBiT Protein Tagging System is a powerful bioluminescent-based method for the sensitive and quantitative measurement of protein abundance in real-time and in endpoint assays.[1][2] This technology utilizes a small 11-amino-acid peptide tag (HiBiT) that can be fused to a protein of interest, such as SMARCA2, at the endogenous level using CRISPR/Cas9 gene editing.[1][3] The HiBiT tag has a high affinity for the LgBiT protein, and their binding reconstitutes a functional NanoLuc® luciferase enzyme, producing a bright luminescent signal that is directly proportional to the amount of HiBiT-tagged protein.[1][2][4] This system offers a significant advantage over traditional methods like Western blotting due to its broad dynamic range, high sensitivity, and simple add-mix-read format.[2]
This document provides detailed application notes and protocols for quantifying SMARCA2 protein levels using the HiBiT assay, with a particular focus on monitoring targeted protein degradation. SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, is an important therapeutic target in oncology, and its degradation can be effectively monitored using this technology.[5][6][7]
Principle of the HiBiT Assay
The HiBiT technology is a binary complementation system based on the NanoLuc® luciferase. The luciferase is split into two subunits: a small 11-amino-acid peptide (HiBiT) and a larger, structurally stable protein (LgBiT).[8][9][10] When the HiBiT-tagged protein of interest (e.g., SMARCA2-HiBiT) is present, it binds with high affinity to the LgBiT protein, reconstituting the active luciferase enzyme. In the presence of the furimazine substrate, the enzyme generates a bright and stable luminescent signal that can be detected with a luminometer.[2][11] The intensity of the luminescence is directly proportional to the abundance of the HiBiT-tagged protein.[11]
Application: Monitoring SMARCA2 Degradation
A key application of the HiBiT assay is in the field of targeted protein degradation (TPD), particularly for screening and characterizing degrader molecules like Proteolysis Targeting Chimeras (PROTACs).[12][13][14][15] By endogenously tagging SMARCA2 with HiBiT, researchers can accurately and kinetically monitor its degradation upon treatment with a SMARCA2-targeting PROTAC.[5] The decrease in luminescent signal directly correlates with the reduction in SMARCA2 protein levels.[12]
Experimental Protocols
Generation of a SMARCA2-HiBiT Knock-in Cell Line
To study SMARCA2 at endogenous levels, it is recommended to use CRISPR/Cas9 to insert the HiBiT tag into the SMARCA2 gene locus.[1][3] This approach avoids artifacts associated with protein overexpression.[3]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cas9 nuclease
-
Synthetic guide RNA (gRNA) targeting the C-terminus of the SMARCA2 gene
-
Single-stranded donor DNA (ssODN) containing the HiBiT sequence flanked by homology arms
-
Transfection reagent
-
Puromycin or other selection agent (if applicable)
Protocol:
-
Design a gRNA to create a double-strand break near the stop codon of the SMARCA2 gene.
-
Design an ssODN containing the HiBiT coding sequence, preceded by a short linker sequence, and flanked by 50-100 base pairs of homology to the genomic sequences upstream and downstream of the cut site.
-
Co-transfect the cells with the Cas9 protein, gRNA, and ssODN.
-
Select for successfully edited cells. This can be done by single-cell cloning and subsequent screening of individual clones.
-
Verify the correct insertion of the HiBiT tag by PCR and Sanger sequencing.
-
Confirm the expression and functionality of the SMARCA2-HiBiT fusion protein using the HiBiT lytic detection assay.
Lytic Endpoint Assay for SMARCA2 Quantification
This protocol is suitable for high-throughput screening of compounds that induce SMARCA2 degradation.[15][16]
Materials:
-
SMARCA2-HiBiT knock-in cells
-
White, opaque 96-well or 384-well assay plates
-
Test compounds (e.g., SMARCA2 degraders)
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Protocol:
-
Seed SMARCA2-HiBiT cells in a white, opaque assay plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 2, 4, 8, 16, 24 hours) to allow for protein degradation.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Incubate at room temperature for 10 minutes to lyse the cells and allow the luminescent signal to stabilize.[2]
-
Measure the luminescence using a plate-based luminometer.
Live-Cell Kinetic Assay for Monitoring SMARCA2 Degradation
This protocol allows for the real-time monitoring of SMARCA2 degradation kinetics within living cells.[5][12]
Materials:
-
SMARCA2-HiBiT knock-in cells
-
White, opaque 96-well or 384-well assay plates
-
ViaScript™ LgBiT mRNA Delivery System (Promega) or a LgBiT expression vector
-
Nano-Glo® Live Cell Assay System (Promega)
-
Test compounds
-
Luminometer with temperature control
Protocol:
-
Seed SMARCA2-HiBiT cells in a white, opaque assay plate.
-
Introduce LgBiT into the cells. For transient expression, use the ViaScript™ LgBiT mRNA Delivery System for rapid and uniform expression.[5][12]
-
Incubate the cells to allow for LgBiT expression.
-
Add the Nano-Glo® Endurazine™ Substrate to the cells and incubate for at least 2.5 hours to allow the substrate to equilibrate.[5]
-
Place the plate in a luminometer pre-warmed to 37°C.
-
Measure the baseline luminescence.
-
Add the test compounds to the wells.
-
Immediately begin kinetic measurements of luminescence, taking readings at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., up to 24 hours).[5]
Data Presentation and Analysis
The quantitative data obtained from the HiBiT assays can be used to determine key parameters of degrader potency and efficacy.
Table 1: Endpoint Assay Data for SMARCA2 Degrader ACBI2
| Compound Concentration (nM) | Luminescence (RLU) | % SMARCA2 Remaining |
| 0 (Vehicle) | 1,500,000 | 100 |
| 0.1 | 1,350,000 | 90 |
| 1 | 900,000 | 60 |
| 10 | 300,000 | 20 |
| 100 | 75,000 | 5 |
| 1000 | 60,000 | 4 |
Data are representative. RLU = Relative Light Units.
From this data, dose-response curves can be generated to calculate the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).
Table 2: Kinetic Parameters of SMARCA2 Degradation
| Parameter | Description | Example Value |
| DC50 | Concentration for 50% degradation | 2.5 nM |
| Dmax | Maximum degradation observed | 96% |
| Degradation Rate (kdeg) | The rate of protein degradation | 0.05 min-1 |
| t1/2 | Half-life of degradation | 14 minutes |
These parameters are crucial for ranking and optimizing degrader compounds in drug discovery programs.[12][17]
Summary
The HiBiT assay provides a sensitive, quantitative, and high-throughput compatible method for measuring SMARCA2 protein levels.[2][15] Its application in studying targeted protein degradation allows for the detailed characterization of degrader molecules by enabling the determination of key kinetic and potency parameters.[5][17] The use of CRISPR/Cas9 to endogenously tag SMARCA2 with HiBiT ensures that protein dynamics are studied in a physiologically relevant context, making this a powerful tool for both basic research and drug development.[1][5]
References
- 1. HiBiT Protein Tagging Technology [promega.com]
- 2. HiBiT: A Tiny Tag Expanding Endogenous Protein Detection [worldwide.promega.com]
- 3. Quantifying Protein Abundance at Endogenous Levels [promega.com]
- 4. eastport.cz [eastport.cz]
- 5. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [worldwide.promega.com]
- 6. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. NanoBiT® Protein:Protein Interaction System Protocol [promega.jp]
- 9. Monitoring intracellular protein interactions using NanoLuc® Binary Technology (NanoBiT™) [promega.sg]
- 10. m.youtube.com [m.youtube.com]
- 11. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.com]
- 12. Target Degradation [promega.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of SMARCA2 as an Experimental Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex.[1] This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene expression.[1][2] The SWI/SNF complex, through the action of its catalytic ATPase subunits SMARCA2 or its paralog SMARCA4, plays a fundamental role in various cellular processes including DNA repair, replication, and the control of cell growth and differentiation.[1]
Notably, a synthetic lethal relationship exists between SMARCA2 and SMARCA4.[3] In cancers harboring loss-of-function mutations in SMARCA4, the cells become dependent on the residual activity of SMARCA2 for survival.[3] This dependency makes SMARCA2 an attractive therapeutic target in such cancers.[3] The CRISPR-Cas9 system provides a powerful tool for creating SMARCA2 knockout models to study its function, validate drug targets, and serve as a crucial experimental control in drug development pipelines.
These application notes provide detailed protocols for the CRISPR-Cas9-mediated knockout of SMARCA2 in cancer cell lines, methods for validating the knockout efficiency, and assays to assess the phenotypic consequences.
Data Presentation
Table 1: Representative SMARCA2 Knockout Efficiency
| Cell Line | Method | Knockout Efficiency (Genomic) | SMARCA2 Protein Reduction (%) | Reference |
| KYSE-450 (ESCC) | CRISPR-Cas9 | Not specified | >95% | [4] |
| 22Rv1 (Prostate Cancer) | CRISPR-Cas9 (for CRBN) | Not specified | Rescue of SMARCA2 degradation upon CRBN KO | [5] |
| H1568 (Lung Cancer) | PROTAC Degrader | Not applicable | 87% degradation in xenografts (80 mg/kg) | [6] |
Note: Specific genomic knockout efficiency data for SMARCA2 is often not explicitly reported as a percentage in publications. Validation is typically confirmed by sequencing and Western blot analysis demonstrating protein loss. The data presented for the PROTAC degrader illustrates the extent of protein reduction achievable.
Table 2: Phenotypic Effects of SMARCA2 Depletion in SMARCA4-Mutant Cancer Cells
| Cell Line | Assay | Phenotypic Change | IC50 (nM) | Reference |
| H1568 (SMARCA4-mutant) | Clonogenic Assay | Dose-dependent inhibition of cell growth | ~78 (YDR1), ~11 (YD54) | [6] |
| H1693 (SMARCA4-mutant) | Clonogenic Assay | Dose-dependent inhibition of cell growth | Not specified | [6] |
| A549 (SMARCA4-deficient) | Viability Assay | Robust growth inhibition | Not applicable | [7] |
| H1299 (SMARCA4-deficient) | Viability Assay | Robust growth inhibition | Not applicable | [7] |
| H157 (SMARCA4-deficient) | Viability Assay | Robust growth inhibition | Not applicable | [7] |
IC50 values are for specific SMARCA2-degrading PROTACs (YDR1 and YD54) and demonstrate the sensitivity of SMARCA4-mutant cells to SMARCA2 loss.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of SMARCA2 in a Cancer Cell Line
This protocol outlines the generation of a stable SMARCA2 knockout cell line using a plasmid-based CRISPR-Cas9 system.
1. Guide RNA (gRNA) Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the SMARCA2 gene. Online design tools (e.g., CHOPCHOP, Synthego) are recommended to maximize on-target efficiency and minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable sgRNA expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
-
Verify the sequence of the cloned sgRNAs.
2. Cell Culture and Transfection:
-
Culture the target cancer cell line (e.g., A549, a SMARCA4-deficient lung cancer cell line) in the recommended medium and conditions.
-
On the day of transfection, seed the cells to be 70-80% confluent.
-
Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. A non-targeting sgRNA should be used as a negative control.
3. Selection of Edited Cells:
-
48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) if the plasmid contains a resistance marker. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.
-
Maintain the selection for 3-5 days until non-transfected cells are eliminated.
4. Single-Cell Cloning:
-
After selection, dilute the cell suspension to a concentration of a single cell per 100-200 µL.
-
Plate the diluted cell suspension into 96-well plates.
-
Monitor the plates for the growth of single colonies.
-
Expand the single-cell derived colonies for further analysis.
Protocol 2: Validation of SMARCA2 Knockout
1. Genomic DNA Extraction and PCR Amplification:
-
Extract genomic DNA from the expanded single-cell clones.
-
Design PCR primers to amplify the genomic region targeted by the sgRNAs.
-
Perform PCR to amplify the target region.
2. Sanger Sequencing:
-
Purify the PCR products and send for Sanger sequencing.
-
Analyze the sequencing chromatograms for insertions or deletions (indels) at the target site. The presence of overlapping peaks after the cut site indicates a mixed population of alleles, characteristic of a successful knockout.
3. Western Blot Analysis:
-
Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
- Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
- Separate the proteins on an SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
4. Quantitative PCR (qPCR):
-
RNA Extraction and cDNA Synthesis:
- Extract total RNA from the cell clones using a suitable kit (e.g., RNeasy Mini Kit).
- Synthesize cDNA using a reverse transcription kit.
-
qPCR Reaction:
- Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for SMARCA2 and a reference gene (e.g., GAPDH, ACTB).
- Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis:
- Calculate the relative expression of SMARCA2 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the control cells.
Protocol 3: Phenotypic Assays
1. Cell Proliferation (MTT) Assay:
-
Seed the SMARCA2 knockout and control cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
At desired time points (e.g., 24, 48, 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Clonogenic Assay:
-
Seed a low number of SMARCA2 knockout and control cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the cells for 10-14 days, allowing colonies to form.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the plating efficiency and surviving fraction to assess the long-term proliferative capacity.
Visualizations
Caption: Experimental workflow for generating and validating SMARCA2 knockout cell lines.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry (IHC) of SMARCA2 in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) detection of SMARCA2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, is a subject of increasing interest in oncology due to its role in transcriptional regulation and the frequent loss of its expression in various cancers.[1][2][3][4]
Introduction to SMARCA2 and its Role in Cancer
SMARCA2 (also known as BRM) is one of two mutually exclusive ATPases, along with SMARCA4 (BRG1), that are core catalytic subunits of the SWI/SNF chromatin remodeling complex.[1][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the access of transcription factors to DNA.[1][2][3][4] The SWI/SNF complex is involved in a multitude of cellular processes, including DNA repair, cell differentiation, and cell cycle control.[3][4]
Mutations and loss of expression of SWI/SNF subunits are found in approximately 20% of all human cancers, highlighting their significance as tumor suppressors.[1][4] Loss of SMARCA2 expression, often in conjunction with SMARCA4 loss, has been identified in a variety of tumor types, including non-small cell lung cancer (NSCLC) and small cell carcinoma of the ovary, hypercalcemic type (SCCOHT).[5] Therefore, IHC for SMARCA2 can be a valuable tool for cancer research, diagnosis, and the development of targeted therapies.
Quantitative Data Summary
The following tables summarize key quantitative data for the immunohistochemical analysis of SMARCA2 in tumor tissues.
Table 1: SMARCA2 Antibody Information for IHC
| Antibody/Clone | Host Species | Clonality | Recommended Dilution | Manufacturer | Catalog Number |
| EPR23103-44 | Rabbit | Monoclonal | 1:400 | Abcam | ab227000 (example) |
| PA5-78170 | Rabbit | Polyclonal | 1:500 (for IF) | Thermo Fisher Scientific | PA5-78170 |
| AV34484 | Rabbit | Polyclonal | 4-8 µg/ml | Sigma-Aldrich | AV34484 |
Table 2: SMARCA2 IHC Scoring Criteria
A semi-quantitative scoring system is often employed to evaluate SMARCA2 expression, taking into account both the intensity of staining and the percentage of positive tumor cells.[5][6]
| Score | Staining Intensity | Percentage of Positive Cells |
| Intensity Score | ||
| 0 | No staining | |
| 1 | Weakly positive (light yellow) | |
| 2 | Moderately positive (yellow-brown) | |
| 3 | Strongly positive (brown) | |
| Percentage Score | ||
| 0 | <1% | |
| 1 | 1-25% | |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | >75% |
Final Score Calculation:
The final score is the product of the Intensity Score and the Percentage Score. A final score of 0 is typically defined as negative expression, while any score greater than 0 is considered positive.[5]
Table 3: Frequency of SMARCA2 Loss in Selected Tumor Types
| Tumor Type | Frequency of SMARCA2 Loss | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 9.3% | [5][6] |
| Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT) | Concomitant loss with SMARCA4 is a hallmark |
Experimental Protocols
This section provides a detailed protocol for SMARCA2 immunohistochemistry on FFPE tissue sections.
1. Specimen Preparation
-
Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.[7]
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).[7]
-
Clear the tissue in xylene.[7]
-
Embed the tissue in paraffin (B1166041) wax.[7]
-
Cut 3-5 µm thick sections using a microtome and mount them on positively charged slides.[8]
-
Dry the slides overnight at room temperature or for 20 minutes at 50-60°C.[7][8]
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.[7][9]
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.[9]
-
Immerse slides in 95%, 85%, and 75% ethanol for 1 minute each.[9]
-
Rinse slides in distilled water for 5 minutes.[9]
3. Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is the most common method for SMARCA2.[10][11][12]
-
Prepare a 10mM Sodium Citrate buffer, pH 6.0.[8]
-
Preheat the buffer to 95-100°C in a pressure cooker, steamer, or water bath.[10][11][12]
-
Immerse the slides in the hot buffer and incubate for 20-30 minutes.[12]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[12]
-
Rinse the slides with a wash buffer (e.g., PBS or TBS).[8]
4. Blocking
-
Block endogenous peroxidase activity by incubating slides in 0.3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature.[8][9]
-
Rinse with wash buffer.
-
Block non-specific antibody binding by incubating slides in a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature.[8]
5. Primary Antibody Incubation
-
Dilute the primary SMARCA2 antibody (e.g., Abcam, clone EPR23103-44 at 1:400) in an appropriate antibody diluent.[5]
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.[13]
6. Detection System
-
Rinse the slides with wash buffer.
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.[8]
-
Rinse with wash buffer.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[8]
-
Rinse with wash buffer.
7. Chromogen and Counterstain
-
Apply a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and incubate until the desired staining intensity develops (typically 5-10 minutes).[8][9]
-
Rinse the slides with distilled water.
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.[7]
-
Rinse with running tap water.
-
"Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute).
8. Dehydration and Mounting
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).[9]
-
Clear the slides in xylene.[9]
-
Mount a coverslip using a permanent mounting medium.[9]
9. Interpretation of Staining
-
SMARCA2 staining is expected to be nuclear.[5]
-
Non-neoplastic cells, such as stromal cells, lymphocytes, and normal epithelial cells, should show nuclear staining and can serve as internal positive controls.
-
Loss of nuclear staining in tumor cells, in the presence of positive internal controls, is considered negative expression.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution [jstage.jst.go.jp]
- 7. protocols.io [protocols.io]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. cdn.origene.com [cdn.origene.com]
- 10. IHC antigen retrieval protocol | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by SMARCA2 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the accessibility of DNA to transcription factors.[1][2] Dysregulation of the SWI/SNF complex is implicated in various cancers.[3] Notably, in cancers with loss-of-function mutations in the paralogous gene SMARCA4 (also known as BRG1), tumor cells often exhibit a synthetic lethal dependency on SMARCA2 for survival and proliferation.[4][5][6] This dependency makes SMARCA2 an attractive therapeutic target.
Targeted protein degradation, particularly using Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate pathogenic proteins.[4][7] PROTACs are bifunctional molecules that recruit a target protein (in this case, SMARCA2) to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[8] The degradation of SMARCA2 in SMARCA4-deficient cancer cells has been shown to inhibit cell proliferation and induce cell cycle arrest.[9][10]
Flow cytometry is a robust technique for analyzing the cell cycle distribution of a population of cells.[11][12] By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[13] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[14] This application note provides a detailed protocol for using flow cytometry to analyze cell cycle arrest induced by a SMARCA2 degrader.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effect of a SMARCA2 degrader on the cell cycle distribution of a SMARCA4-mutant cancer cell line.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| SMARCA2 Degrader (100 nM) | 68.5 ± 3.5 | 15.3 ± 2.0 | 16.2 ± 1.8 |
Experimental Protocols
Materials
-
SMARCA4-mutant cancer cell line (e.g., NCI-H1693)
-
Cell culture medium and supplements
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold[13][15]
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[13]
-
RNase A solution (100 µg/mL in PBS)[13]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for Cell Treatment and Harvest
-
Seed the SMARCA4-mutant cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with the SMARCA2 degrader at the desired concentrations. Include a vehicle control (DMSO) group.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
Protocol for Cell Fixation and Staining
-
Resuspend the cell pellet in 0.5 mL of cold PBS and vortex gently to ensure a single-cell suspension.[15]
-
While vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13][15]
-
Incubate the cells on ice or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 850 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.[15]
Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Set up the instrument to measure the fluorescence intensity of PI, typically using the FL2 or FL3 channel.
-
Use a linear scale for the DNA content histogram.[12]
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate to obtain a better coefficient of variation (CV) for the G0/G1 peak.[13]
-
Use gating strategies to exclude doublets and cell debris from the analysis.
-
Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Experimental workflow for analyzing cell cycle arrest.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 5. MSV000089176 - Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - OmicsDI [omicsdi.org]
- 6. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioCentury - A SMARCA2-degrading PROTAC for SMARCA4-deficient cancer [biocentury.com]
- 9. researchgate.net [researchgate.net]
- 10. preludetx.com [preludetx.com]
- 11. nanocellect.com [nanocellect.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Mass Spectrometry Protocol for SMARCA2 Proteomics: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1] The function of SMARCA2 is intricately linked to its interactions with other proteins and its post-translational modification status. Mass spectrometry-based proteomics has emerged as a powerful tool for the in-depth characterization of SMARCA2, enabling the quantification of its expression levels, the identification of interacting partners, and the mapping of post-translational modifications (PTMs) such as ubiquitination.
This application note provides detailed protocols for the analysis of SMARCA2 using mass spectrometry, with a focus on immunoprecipitation followed by mass spectrometry (IP-MS) for interaction proteomics and ubiquitination analysis, as well as global proteomic analysis to quantify changes in SMARCA2 abundance.
Quantitative Data Summary
The following tables summarize representative quantitative data from proteomic studies of SMARCA2, particularly in the context of targeted degradation by PROTACs (Proteolysis Targeting Chimeras).
Table 1: Quantitative Proteome-wide Analysis of SMARCA2 Degradation. This table illustrates the typical results from a global proteomics experiment designed to assess the specific degradation of SMARCA2.
| Cell Line | Treatment | Duration | Fold Change (log2) of SMARCA2 | Statistical Significance (p-value) | Reference |
| MOLT-4 | 1 µM AHPC(Me)-C6-NH2 | 5 h | - | <0.001 | [2] |
| SW1573 | 100 nM A947 | 8 h | Not specified | Not specified | [3] |
Table 2: Identification of Ubiquitination Sites on SMARCA2. This table provides an example of ubiquitination sites on SMARCA2 identified by mass spectrometry following treatment with a PROTAC. The identification of such sites is crucial for understanding the mechanism of targeted degradation.
| Protein | UniProt ID | Ubiquitinated Lysine (B10760008) Position(s) | Treatment | Cell Line | Reference |
| SMARCA2 | P51531 | Multiple C-terminal lysines | 500 nM A947 | SW1573 | [3] |
Experimental Protocols
I. Global Proteome Analysis of SMARCA2 Degradation (using TMT-based quantification)
This protocol outlines the steps for quantifying changes in the total cellular abundance of SMARCA2 and other proteins following treatment with a compound of interest, such as a PROTAC. Tandem Mass Tag (TMT) labeling allows for multiplexed relative quantification.
A. Cell Lysis and Protein Extraction
-
Culture cells (e.g., SW1573) to approximately 80% confluency.
-
Treat cells with the desired concentration of the SMARCA2 degrader (e.g., 100 nM A947) or vehicle control (e.g., DMSO) for the specified duration (e.g., 8 hours).
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.5, 1 mM DTT, and protease/phosphatase inhibitors).
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
B. Protein Digestion
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
C. TMT Labeling and Sample Pooling
-
Desalt the peptide digests using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction by adding hydroxylamine.
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 SPE cartridge and dry in a vacuum centrifuge.
D. Mass Spectrometry Analysis
-
Resuspend the labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid).
-
Perform offline high-pH reversed-phase fractionation to reduce sample complexity.
-
Analyze the resulting fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Column: C18 reversed-phase column.
-
Gradient: A linear gradient of acetonitrile (B52724) in 0.1% formic acid.
-
MS1 Settings: High-resolution scan (e.g., 120,000 resolution) to detect precursor ions.
-
MS2 Settings: Higher-energy collisional dissociation (HCD) to fragment precursor ions and generate reporter ions for quantification.
-
E. Data Analysis
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer).
-
Search the spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the intensity of the TMT reporter ions.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
II. Immunoprecipitation-Mass Spectrometry (IP-MS) for SMARCA2 Interaction and Ubiquitination Analysis
This protocol describes the enrichment of SMARCA2 and its interacting partners or the enrichment of ubiquitinated peptides for site-specific analysis.
A. Cell Lysis for Immunoprecipitation
-
Harvest and wash cells as described in the global proteomics protocol.
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors). For ubiquitination studies, include a deubiquitinase inhibitor (e.g., PR-619).
-
Incubate the lysate on a rotator for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
B. Immunoprecipitation
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-SMARCA2 antibody or an anti-K-ε-GG antibody (for ubiquitination) overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with IP lysis buffer to remove non-specific binders.
C. On-Bead Digestion
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce and alkylate the proteins on the beads as described in the global proteomics protocol.
-
Add trypsin and incubate overnight at 37°C to digest the proteins.
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with a solution of 50% acetonitrile and 0.1% formic acid.
-
Combine the supernatant and the eluate.
D. Mass Spectrometry Analysis
-
Desalt the peptide mixture using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS using a data-dependent acquisition (DDA) method.
-
MS1 Settings: High-resolution scan.
-
MS2 Settings: Fragmentation of the most intense precursor ions.
-
E. Data Analysis
-
Search the raw data against a protein database to identify proteins.
-
For interaction proteomics, compare the proteins identified in the SMARCA2 IP to a control IP (e.g., using a non-specific IgG antibody) to identify specific interaction partners.
-
For ubiquitination analysis, search for peptides containing the di-glycine remnant on lysine residues (a signature of ubiquitination after tryptic digest).
Visualizations
Experimental Workflow for SMARCA2 Proteomics
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent SMARCA2 Degradation
Welcome to the technical support center for SMARCA2 degradation studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving SMARCA2 degradation.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for inconsistent or no SMARCA2 degradation after treatment with a PROTAC degrader?
A1: Several factors can contribute to variable SMARCA2 degradation results. These can be broadly categorized as issues with the degrader molecule, the experimental system, or the detection method. Key factors include:
-
PROTAC Integrity and Activity: Ensure the PROTAC degrader is of high purity and has not degraded during storage.
-
Cellular Permeability: The PROTAC may not be efficiently entering the cells.
-
Ternary Complex Formation: Inefficient formation of the SMARCA2-PROTAC-E3 ligase complex is a common reason for poor degradation. This can be influenced by the PROTAC's linker length and composition.[1][2]
-
E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC (e.g., VHL or Cereblon) must be expressed at sufficient levels in your cell line.
-
Protein Half-Life: The intrinsic half-life of SMARCA2 can affect the observed maximal degradation. Short-lived proteins may be degraded to a lesser extent.[3]
-
Off-Target Effects: Some PROTACs may induce degradation of other proteins, such as GSPT1, which can impact protein synthesis and confound results.[3]
-
Experimental Assay: The method used to detect degradation (e.g., Western blot, mass spectrometry) may lack the necessary sensitivity or be prone to artifacts.
Q2: How can I confirm that my PROTAC is engaging with SMARCA2 inside the cells?
A2: Confirming target engagement is a critical first step. Techniques to verify this include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein upon ligand binding. An increase in SMARCA2 stability in the presence of your PROTAC indicates engagement.[4]
-
Co-immunoprecipitation (Co-IP): You can perform a Co-IP to pull down the E3 ligase and blot for SMARCA2, or vice versa, to demonstrate the formation of the ternary complex.
-
Competition Binding Assays: Pre-treatment of cells with an excess of a ligand that binds to the same site on SMARCA2 or the E3 ligase should block the degradation mediated by the PROTAC.[5][6]
Q3: My SMARCA2 degradation is not selective over its paralog SMARCA4. What can I do?
A3: Achieving selectivity for SMARCA2 over SMARCA4 is a known challenge due to their high homology.[5][6][7] Strategies to improve selectivity include:
-
PROTAC Design: The linker length and composition of the PROTAC can significantly influence selectivity.[2] Optimization of the linker may favor the formation of a more stable ternary complex with SMARCA2 over SMARCA4.[1]
-
Choice of E3 Ligase: The specific E3 ligase recruited can play a role in determining selectivity.[5]
-
Structural Biology: Co-crystal structures of the ternary complex can reveal specific interactions that contribute to selectivity and guide the design of more selective degraders.[1]
Q4: What is the expected timeframe to observe SMARCA2 degradation?
A4: The kinetics of SMARCA2 degradation can vary depending on the specific PROTAC and experimental conditions. Some degraders can induce maximal degradation within a few hours, while others may require longer treatment times (e.g., 18-24 hours).[1][8][9] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific system.
Troubleshooting Guides
Issue 1: No or Weak SMARCA2 Degradation in Western Blot
This is one of the most common issues encountered. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow:
Issue 2: High Variability Between Replicates
High variability can obscure real effects and make data interpretation difficult.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells/plates. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| Variable PROTAC Treatment | Ensure accurate and consistent pipetting of the PROTAC solution. Prepare a master mix for each concentration. |
| Inconsistent Lysis and Sample Preparation | Lyse all samples under identical conditions. Ensure complete lysis and accurate protein quantification.[10] |
| Uneven Western Blot Transfer | Check for air bubbles between the gel and membrane. Ensure even pressure during transfer.[11] |
Data Presentation
The following tables summarize key quantitative data for example SMARCA2 degraders found in the literature.
Table 1: In Vitro Degradation Potency of SMARCA2 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| Compound 5 | RKO | 78 | 46 | >4 | [1] |
| Compound 6 | RKO | 2 | 77 | 4 | [1] |
| A947 | SW1573 | 0.039 | 96 | 20 | [6] |
| Cmpd9 | HT1080 | 1 | 97 | 6 | [8] |
| Cmpd17 | HT1080 | 0.1 | 97 | 6 | [8] |
| GLR-203101 | HeLa, SW1573, HEK-293 | Dose-dependent | N/A | N/A | [9] |
Table 2: Selectivity of SMARCA2 Degraders over SMARCA4
| Compound | Cell Line | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Selectivity Fold | Reference |
| Compound 31 | N/A | Sub-nanomolar | N/A | 10 | [2] |
| A947 | SW1573 | 0.039 | 1.1 | ~28 | [6] |
| Cmpd9 | HT1080 | 1 | 67 | 67 | [8] |
| Cmpd17 | HT1080 | 0.1 | 0.6 | 6 | [8] |
Experimental Protocols
General Protocol for Cellular SMARCA2 Degradation Assay (Western Blot)
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC degrader in cell culture medium. Remove the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against SMARCA2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.[12] Detect the signal using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 signal to a loading control (e.g., GAPDH, β-actin, or Tubulin).
Signaling Pathways and Workflows
PROTAC-Mediated SMARCA2 Degradation Pathway
This guide provides a starting point for troubleshooting inconsistent SMARCA2 degradation results. For more specific issues, consulting the primary literature and reaching out to technical support from reagent suppliers is recommended.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sklslabs.com [sklslabs.com]
- 9. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing PROTAC SMARCA2 degrader-2 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of PROTAC SMARCA2 degrader-2 for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a proteolysis-targeting chimera designed to selectively target the SMARCA2 protein for degradation.[1][2] SMARCA2 is a component of the SWI/SNF chromatin remodeling complex and is a therapeutic target in cancers with mutations in its paralog, SMARCA4.[3][4][5] Like many PROTACs, which are large molecules that often fall "beyond the rule of 5," this compound may exhibit poor aqueous solubility.[6][7] Optimizing its solubility is crucial for achieving accurate and reproducible results in various experiments, ensuring sufficient compound concentration to observe biological effects, and for the potential development of oral therapeutics.[6][8][9][10]
Q2: What are the general challenges with PROTAC solubility?
A2: PROTACs' high molecular weight, large and flexible structures, and often lipophilic nature contribute to their generally low aqueous solubility.[6][7][11] This can lead to issues such as compound precipitation in stock solutions or experimental media, inaccurate concentration measurements, and reduced cellular permeability, all of which can compromise experimental outcomes.[6][8] The interplay between increasing lipophilicity to improve permeability and decreasing it to enhance solubility presents a significant challenge.[8]
Q3: What are the initial recommended solvents for dissolving this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For in vivo studies, various formulations can be used to improve solubility and bioavailability.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered with the solubility of this compound.
Problem 1: Precipitate observed in my stock solution.
-
Possible Cause: The concentration of the PROTAC in the chosen solvent exceeds its solubility limit.
-
Troubleshooting Steps:
-
Lower the Concentration: Try preparing a new stock solution at a lower concentration.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath for a short period to help break up any precipitate and facilitate dissolution.
-
Co-solvents: For subsequent dilutions into aqueous buffers, consider the use of co-solvents. However, be mindful of the final solvent concentration and its potential effects on your experimental system.
-
Problem 2: Compound precipitates when diluted into aqueous experimental media (e.g., cell culture medium).
-
Possible Cause: The aqueous environment of the media causes the poorly soluble PROTAC to crash out of solution.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental media is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts, while still maintaining solubility.
-
Serial Dilutions: Perform serial dilutions in your experimental media to gradually lower the solvent concentration.
-
Use of Surfactants or Serum: The presence of proteins (like those in fetal bovine serum) or non-ionic surfactants (at very low concentrations) in the media can sometimes help to keep hydrophobic compounds in solution.
-
Biorelevant Buffers: For studies simulating physiological conditions, consider using fasted-state simulated intestinal fluid (FaSSIF) or fed-state simulated intestinal fluid (FeSSIF), as these have been shown to improve the solubility of some PROTACs.[6][7]
-
Problem 3: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility leading to variable effective concentrations of the degrader in different wells or experiments.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to cells, visually inspect the diluted solution for any signs of precipitation.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the solubility of your compound under your specific experimental conditions (see Experimental Protocols section). This will help you establish a reliable working concentration range.
-
Amorphous Solid Dispersions (ASDs): For more advanced formulation strategies, consider creating an amorphous solid dispersion with a polymer excipient like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[11] This can significantly improve the dissolution and supersaturation of the PROTAC in aqueous media.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to PROTAC solubility and SMARCA2 degradation.
Table 1: General Solubility Classifications for Drug Discovery
| Classification | Solubility Range (µM) | Reference |
| Low | < 30 | [10] |
| Intermediate | 30 - 200 | [10] |
| High | > 200 | [10] |
Table 2: Reported Activity of SMARCA2/4 Degraders
| Compound | Target(s) | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| PROTAC SMARCA2/4-degrader-2 | SMARCA2/4 | A549 | < 100 nM | > 90% | 24 h | [1][2] |
| ACBI2 | SMARCA2 | RKO | 1 nM | Not specified | Not specified | [12] |
| ACBI2 | SMARCA4 | RKO | 32 nM | Not specified | Not specified | [12] |
| YDR1 | SMARCA2 | H1792 | 69 nM | 87% | 24 h | [13] |
| SMD-3236 | SMARCA2 | Not specified | 0.5 nM | 96% | Not specified | [14] |
Experimental Protocols
1. Protocol for Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or brief sonication to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
2. Protocol for Kinetic Solubility Assay
-
Preparation of Buffer: Prepare the aqueous buffer that mimics your experimental conditions (e.g., PBS, cell culture medium).
-
Compound Addition: Add a small volume of your high-concentration DMSO stock solution to the aqueous buffer. The final DMSO concentration should be consistent with your experimental protocol (e.g., 1%).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Separation of Precipitate: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any precipitated compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS. The measured concentration represents the kinetic solubility under those conditions.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for addressing solubility issues.
References
- 1. PROTAC SMARCA2/4-degrader-2 | PROTACs | 2568277-76-7 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming the Hook Effect with SMARCA2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the hook effect observed with SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2) PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of SMARCA2 PROTACs?
A1: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in the degradation of the target protein, in this case, SMARCA2.[1][2][3] This results in a characteristic bell-shaped dose-response curve, which can complicate the determination of a PROTAC's potency and efficacy.
Q2: What causes the hook effect with SMARCA2 PROTACs?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which relies on the formation of a productive ternary complex between the SMARCA2 protein, the PROTAC molecule, and an E3 ubiquitin ligase.[4] At excessively high concentrations, the PROTAC can independently bind to either SMARCA2 or the E3 ligase, forming non-productive binary complexes (SMARCA2-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.
Q3: What are the experimental consequences of the hook effect?
Q4: How can I confirm that the observed decrease in SMARCA2 degradation at high concentrations is due to the hook effect?
A4: To confirm the hook effect, it is essential to perform a comprehensive dose-response experiment over a wide range of concentrations. This will help to clearly define the bell-shaped curve. Additionally, biophysical assays that directly measure ternary complex formation, such as AlphaLISA, FRET, or Surface Plasmon Resonance (SPR), can be employed to correlate the decrease in degradation with a reduction in the formation of the SMARCA2-PROTAC-E3 ligase ternary complex at high PROTAC concentrations.[5][6][7]
Troubleshooting Guide
Problem 1: A bell-shaped dose-response curve is observed in my SMARCA2 degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Determine the Optimal Concentration Range: Carefully analyze your dose-response curve to identify the concentration that elicits maximum SMARCA2 degradation (Dmax) and the concentration at which 50% degradation is achieved (DC50). For subsequent experiments, use concentrations at or below the Dmax to ensure you are in the productive degradation window.
-
Perform Biophysical Confirmation: If resources permit, use assays like AlphaLISA or TR-FRET to directly measure ternary complex formation across the same concentration range. A corresponding bell-shaped curve in ternary complex formation will confirm the hook effect.[5][6]
-
Re-evaluate Potency Metrics: When fitting your degradation data, use a biphasic or bell-shaped curve model rather than a standard sigmoidal model to accurately determine DC50 and Dmax values.
-
Problem 2: My SMARCA2 PROTAC shows weak or no degradation activity.
-
Likely Cause: This could be due to several factors, including testing at a concentration that falls within the hook effect region, poor cell permeability, or inherent inactivity of the PROTAC.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is crucial to test a wide range of concentrations (e.g., from picomolar to high micromolar) to ensure you are not missing the optimal degradation window. Your initial concentrations may have been too high and already in the hook effect zone.
-
Assess Ternary Complex Formation: Before concluding that a PROTAC is inactive, verify its ability to form a ternary complex. A positive signal in a ternary complex assay, even with weak degradation, suggests that the issue may lie in downstream ubiquitination or proteasomal degradation steps.
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the PROTAC, resulting in apparent inactivity. Consider conducting a cell permeability assay to investigate this possibility.[8][9]
-
Optimize the PROTAC Linker: The length and composition of the linker are critical for productive ternary complex formation. Synthesizing and testing a series of PROTACs with different linkers can help identify a more optimal design that mitigates the hook effect by promoting positive cooperativity.
-
Data Presentation
Table 1: Quantitative Data for SMARCA2 PROTACs
| PROTAC | E3 Ligase | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Hook Effect Observed | Reference |
| A947 | VHL | SW1573 | In-Cell Western | ~10 | >90 | Not explicitly shown, but dose-response curve plateaus | [1] |
| ACBI1 | VHL | MV-4-11 | Capillary Electrophoresis | 300 | ~65 | Yes | [10] |
| ACBI2 | VHL | RKO | Capillary Electrophoresis | 78 | 46 | Yes | [2] |
| YDR1 | Cereblon | H322 | Western Blot | <10 | >90 | Not explicitly shown, dose-dependent degradation observed up to 80 mg/kg in vivo | [11] |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol provides a method to semi-quantitatively assess the levels of SMARCA2 protein following treatment with a PROTAC.
-
Materials:
-
Cell line of interest (e.g., SW1573, MV-4-11)
-
SMARCA2 PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with a serial dilution of the SMARCA2 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against SMARCA2 overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Develop the blot using a chemiluminescence substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software and normalize the SMARCA2 signal to the loading control. Plot the percentage of remaining SMARCA2 protein against the PROTAC concentration to generate a dose-response curve.[12][13]
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol outlines a method to measure the formation of the SMARCA2-PROTAC-E3 ligase ternary complex in a biochemical setting.
-
Materials:
-
Recombinant tagged SMARCA2 protein (e.g., His-tagged)
-
Recombinant tagged E3 ligase complex (e.g., VBC complex with a FLAG-tag)
-
SMARCA2 PROTAC
-
AlphaLISA buffer
-
AlphaLISA Acceptor beads (e.g., anti-His)
-
AlphaLISA Donor beads (e.g., anti-FLAG)
-
384-well microplate
-
Alpha-enabled plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the SMARCA2 PROTAC in AlphaLISA buffer. Prepare solutions of the tagged SMARCA2 and E3 ligase complex.
-
Assay Setup: In a 384-well plate, add the SMARCA2 protein, E3 ligase complex, and the PROTAC dilutions. Include controls lacking one or more components. Incubate to allow for complex formation.
-
Bead Addition: Add the AlphaLISA Acceptor and Donor beads to the wells. Incubate in the dark to allow for bead-protein binding.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[5]
-
Mandatory Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Simplified SMARCA2 signaling pathway.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Ternary Complex Formation [promega.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of PROTAC SMARCA2 Degrader-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PROTAC SMARCA2 degrader-2.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of PROTAC SMARCA2 degraders?
A1: Extensive research on several SMARCA2 PROTACs, such as A947 and YDR1, using global proteomics and ubiquitin mapping has revealed a high degree of selectivity for SMARCA2.[1][2][3] The most commonly observed off-target effect is the degradation of the close homolog SMARCA4, due to the high structural similarity between the two proteins.[2][3][4] Another potential off-target is PBRM1, a member of the PBAF subtype of the SWI/SNF complex, which also contains a bromodomain with homology to that of SMARCA2/4.[5] For some degraders, global proteomics analyses of thousands of proteins have shown that SMARCA2, SMARCA4, and PBRM1 are the only proteins significantly degraded.[2][6]
Q2: How does the choice of E3 ligase affect the off-target profile of a SMARCA2 degrader?
A2: The E3 ligase binder (e.g., for VHL, CRBN, or FBXO22) is a critical component of the PROTAC that can influence its off-target profile. Different E3 ligases have distinct cellular localizations and substrate specificities. For instance, pomalidomide-based PROTACs that recruit CRBN have been reported to sometimes induce the degradation of zinc-finger (ZF) proteins as an off-target effect.[7] Therefore, the selection of the E3 ligase and the design of the linker are crucial for minimizing off-target degradation.
Q3: What is the "hook effect" and how can it impact the interpretation of off-target data?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where an excess concentration of the degrader leads to a decrease in the degradation of the target protein. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. This can lead to a misinterpretation of the degrader's potency and selectivity. Therefore, it is crucial to perform dose-response experiments over a wide concentration range to identify the optimal concentration for degradation and to rule out the hook effect when assessing off-target activity.
Q4: Besides protein degradation, are there other potential off-target effects to consider?
A4: While protein degradation is the primary focus, it is also important to consider other potential off-target effects, such as the transcriptional regulation of off-target genes. This can be assessed by performing RNA-sequencing in parallel with proteomic analysis to determine if changes in protein levels are a direct result of degradation or are due to altered gene expression.
Troubleshooting Guides
Issue 1: Unexpected proteins are being degraded in my proteomics experiment.
-
Question: I performed a global proteomics experiment after treating cells with this compound and, besides SMARCA2 and SMARCA4, I'm seeing a significant downregulation of other proteins. What could be the cause?
-
Answer:
-
High PROTAC Concentration: You might be using a concentration of the degrader that is too high, leading to non-specific interactions. It is recommended to perform a dose-response experiment to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.
-
Off-Target Binding of the Warhead: The small molecule that binds to SMARCA2 might have some affinity for other proteins. Cross-reactivity can be assessed using techniques like thermal shift assays (CETSA) to evaluate target engagement with potential off-targets in a cellular context.
-
E3 Ligase-Dependent Off-Targets: The E3 ligase recruiter part of the PROTAC could be inducing the degradation of its natural substrates or other proteins. Comparing the degradation profile with that of a degrader with an alternative E3 ligase binder can help to investigate this.
-
Downstream Effects: The degradation of SMARCA2 can lead to downstream changes in the proteome that are not a direct result of off-target degradation. Shorter treatment times (e.g., < 6 hours) are more likely to reveal direct degradation targets.
-
Issue 2: My SMARCA2 degrader shows poor selectivity between SMARCA2 and SMARCA4.
-
Question: My results show almost equal degradation of SMARCA2 and SMARCA4. How can I improve the selectivity?
-
Answer:
-
Linker Optimization: The length and composition of the linker are critical for the geometry of the ternary complex and can significantly impact selectivity. A systematic modification of the linker can help to orient the E3 ligase in a way that favors the ubiquitination of SMARCA2 over SMARCA4.
-
Warhead Modification: While the bromodomains of SMARCA2 and SMARCA4 are highly homologous, subtle differences can be exploited. medicinal chemistry efforts to modify the SMARCA2-binding moiety could enhance selectivity.
-
Choice of E3 Ligase: The cooperativity of ternary complex formation can differ between SMARCA2 and SMARCA4 with different E3 ligases. Testing degraders that recruit alternative E3 ligases might yield improved selectivity.
-
Issue 3: I am not observing any degradation of my potential off-target protein by Western blot, even though it was identified in my proteomics screen.
-
Question: Mass spectrometry identified a potential off-target, but I cannot validate its degradation using Western blotting. Why could this be?
-
Answer:
-
Antibody Quality: The antibody used for the Western blot may not be specific or sensitive enough to detect the changes in the protein level. It is important to validate your antibody thoroughly.
-
Low Abundance of the Off-Target: The off-target protein might be of very low abundance, making it difficult to detect by Western blot. More sensitive techniques like targeted mass spectrometry or HiBiT tagging could be considered.
-
Transient Degradation: The degradation of the off-target might be transient. A time-course experiment could reveal a time point at which the degradation is more pronounced.
-
False Positive in Proteomics: While powerful, proteomics can sometimes yield false positives. It is crucial to use stringent statistical analysis and to validate the findings with an orthogonal method.
-
Data Presentation
Due to the limited availability of public quantitative off-target data for "this compound," the following tables present representative data from highly selective and well-characterized SMARCA2 degraders to illustrate the expected selectivity profile.
Table 1: Representative Proteomics Data for a Selective SMARCA2 Degrader (e.g., A947) [2]
| Protein | Gene Name | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Potential Off-Target? |
| SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2 | SMARCA2 | -4.5 | < 0.001 | On-Target |
| SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 4 | SMARCA4 | -1.8 | < 0.05 | Yes |
| Polybromo 1 | PBRM1 | -1.5 | < 0.05 | Yes |
| Protein X | GENEX | -0.2 | > 0.05 | No |
| Protein Y | GENEY | 0.1 | > 0.05 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.
Table 2: Degradation Potency and Selectivity of Exemplary SMARCA2 PROTACs
| Degrader | Target | DC50 | Dmax | Selectivity (SMARCA4/SMARCA2 DC50) | E3 Ligase | Reference |
| A947 | SMARCA2 | 39 pM | 96% | ~28-fold | VHL | [2][8] |
| SMARCA4 | 1.1 nM | 92% | ||||
| YDR1 | SMARCA2 | 60-69 nM | 87-94% | High (SMARCA4 minimally altered) | CRBN | [3] |
| SMD-3236 | SMARCA2 | < 1 nM | > 95% | >2000-fold | VHL | [9][10] |
| SMARCA4 | > 1000 nM | 41% |
Experimental Protocols
1. Global Proteomics Workflow for Off-Target Identification by Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat the cells with this compound at various concentrations and for different durations. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge to remove cell debris and collect the supernatant containing the proteome.
-
Determine the protein concentration using a standard method like the BCA assay.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup and Labeling (Optional but Recommended):
-
Clean up the peptide mixture using solid-phase extraction (SPE).
-
For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
-
2. HiBiT Lytic Detection Assay for Target Engagement and Degradation Validation
This protocol describes how to validate the degradation of a target or potential off-target protein using the HiBiT system.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest (e.g., SMARCA2 or a potential off-target).
-
-
Cell Plating:
-
Seed the HiBiT-tagged cells in a 96-well white plate and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for the desired time to induce protein degradation.
-
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and for the HiBiT and LgBiT to form a functional luciferase.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.
-
-
Data Analysis:
-
Calculate the percentage of protein degradation relative to the vehicle control for each concentration of the PROTAC.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation) values.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective SMARCA2 PROTACs for Minimizing SMARCA4 Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving selective SMARCA2 PROTACs aimed at minimizing SMARCA4 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for selectively degrading SMARCA2 over SMARCA4?
SMARCA2 and SMARCA4 are mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] In some cancers, such as certain types of non-small cell lung cancer, SMARCA4 is inactivated by mutation.[2][3] These SMARCA4-deficient cancer cells become dependent on the paralog SMARCA2 for survival.[4][5][6] This creates a synthetic lethal relationship, where the selective degradation of SMARCA2 can lead to the targeted killing of cancer cells with minimal impact on healthy cells where SMARCA4 is functional.[1][3][7]
Q2: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (SMARCA2) or the E3 ligase, rather than the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[8] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[8]
Q3: How can I confirm that my SMARCA2 PROTAC is working through the ubiquitin-proteasome system?
To confirm the mechanism of action, you can perform co-treatment experiments. Pre-treating cells with a proteasome inhibitor (e.g., MG132) or an inhibitor of the E1 ubiquitin-activating enzyme (e.g., MLN7243) should block the degradation of SMARCA2 induced by your PROTAC.[9] This can be assessed by western blot analysis.
Troubleshooting Guides
Problem 1: My selective SMARCA2 PROTAC shows significant degradation of SMARCA4.
Possible Causes:
-
Non-selective binder: The warhead of your PROTAC may have a high affinity for the bromodomains of both SMARCA2 and SMARCA4, which are highly homologous.[4][6]
-
Unfavorable ternary complex formation: The linker length or composition may promote a stable ternary complex with SMARCA4 and the E3 ligase.
-
High PROTAC concentration: Extremely high concentrations can sometimes lead to off-target degradation.
Troubleshooting Steps:
-
Re-evaluate Binder Affinity: If not already done, perform binding assays (e.g., TR-FRET or AlphaLISA) to determine the binding affinity of your warhead to the isolated bromodomains of both SMARCA2 and SMARCA4.
-
Optimize the Linker: Synthesize a library of PROTACs with varying linker lengths and compositions to identify a linker that favors the formation of a productive SMARCA2-PROTAC-E3 ligase complex over the SMARCA4 complex.[10]
-
Perform a Detailed Dose-Response: Analyze SMARCA2 and SMARCA4 degradation across a wide range of PROTAC concentrations to find a window where SMARCA2 is degraded selectively.
-
Change the E3 Ligase Ligand: If using a VHL-based PROTAC, consider switching to a CRBN-based one, or vice-versa. Different E3 ligases can have different ternary complex geometries and stabilities.[11]
Problem 2: My SMARCA2 PROTAC is potent in vitro but shows poor in vivo efficacy.
Possible Causes:
-
Poor Pharmacokinetics (PK): The PROTAC may have low oral bioavailability, rapid clearance, or poor metabolic stability.[12][13]
-
Insufficient Target Engagement in Tumor Tissue: The PROTAC may not reach the tumor at a high enough concentration to induce degradation.[3][7]
-
Toxicity: The PROTAC or its formulation vehicle may be causing toxicity in the animal model, leading to non-specific effects.[14]
Troubleshooting Steps:
-
Pharmacokinetic Profiling: Conduct PK studies in mice or rats to determine the compound's exposure and half-life.[12]
-
Pharmacodynamic (PD) Analysis: After dosing, collect tumor tissue and measure SMARCA2 protein levels by western blot or immunohistochemistry to confirm target engagement.[3][13]
-
Optimize Dosing Regimen: Based on PK/PD data, adjust the dose and frequency of administration to maintain a therapeutic concentration in the tumor.[14]
-
Formulation Optimization: If solubility or stability is an issue, explore different formulation vehicles. Always include a vehicle-only control group in your in vivo studies.[14]
Quantitative Data Summary
Table 1: In Vitro Degradation Potency and Selectivity of Selective SMARCA2 PROTACs
| PROTAC | DC50 (SMARCA2) | Dmax (SMARCA2) | Selectivity (SMARCA2 vs. SMARCA4) | Cell Line | Reference(s) |
| SMD-3236 | < 1 nM | > 95% | > 2000-fold | Various | [2][3][7] |
| A947 | ~10-30 nM | > 90% | Moderately selective | SW1573 | [4][9] |
| GLR-203101 | Not specified | Dose-dependent | Selective | HeLa, SW1573, HEK-293 | [12] |
| PRT004 | Not specified | Not specified | Selective | NCI-H1693 | [5] |
| PRT006 | Not specified | Not specified | Selective | Not specified | [5] |
| YDR1 | ~10 nM | > 90% | Highly selective | H1792 | [13] |
| YD54 | ~1 nM | > 90% | Highly selective | H1792 | [13] |
Table 2: In Vitro Anti-proliferative Activity of Selective SMARCA2 PROTACs
| PROTAC | IC50 (SMARCA4-mutant cells) | IC50 (SMARCA4-WT cells) | Cell Line(s) | Reference(s) |
| SMD-3236 | Potent inhibition | Minimal activity | H838, etc. | [2][7] |
| A947 | ~50-200 nM | > 10 µM | HCC515, etc. | [9] |
| GLR-203101 | Potent inhibition | Reduced effect | H1568, A549, SK-MEL-5 | [12] |
| PRT005 | 0.04 µM | 6.22 µM | NCI-H1693 vs. LU5263 | [5] |
Experimental Protocols
Western Blot for SMARCA2/SMARCA4 Degradation
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the SMARCA2 PROTAC or vehicle control (e.g., DMSO) for the desired duration (e.g., 18-24 hours).[9][15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[15]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[16]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run the gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15] Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or HDAC1) overnight at 4°C.[9][17] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[9]
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the SMARCA2 PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[16][18]
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.[16][18]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., VHL or CRBN) or an isotype control IgG overnight at 4°C.[16]
-
Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[16]
-
Washing: Pellet the beads and wash them several times with ice-cold wash buffer to remove non-specifically bound proteins.[16]
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting for the presence of SMARCA2 and the E3 ligase.[18]
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.[19][20]
-
Compound Treatment: Treat the cells with serial dilutions of the SMARCA2 PROTAC or a vehicle control.[19][20]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours to 7 days).[9][19]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[20]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using appropriate software.[19][20]
Visualizations
Caption: Mechanism of action for a selective SMARCA2 PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: General experimental workflow for SMARCA2 PROTAC evaluation.
References
- 1. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 5. preludetx.com [preludetx.com]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. assaygenie.com [assaygenie.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SMARCA2 Western Blots
This technical support guide addresses common issues encountered by researchers when performing Western blots for the SMARCA2 (also known as BRM) protein, particularly when the protein band fails to disappear after experimental treatments designed to reduce its levels.
Frequently Asked Questions (FAQs)
Q1: My SMARCA2 band is not disappearing after siRNA/shRNA treatment, even though qPCR shows mRNA knockdown. What's going on?
This is a common issue that can arise from the biological properties of the SMARCA2 protein or technical aspects of the experiment. Efficient mRNA knockdown does not always translate to immediate protein depletion.
Possible Causes and Solutions:
-
High Protein Stability: The SMARCA2 protein may have a long half-life, meaning it degrades slowly. Even with reduced mRNA, the existing protein pool will take longer to turn over.[1][2][3]
-
Solution: Increase the duration of your experiment. Perform a time-course analysis, collecting samples at 48, 72, and even 96 hours post-transfection to monitor protein levels over time.
-
-
Insufficient Knockdown Duration: The knockdown may not have been sustained long enough for protein levels to decrease significantly, especially if cells are dividing and passing the siRNA to daughter cells, diluting its effect.
-
Solution: For transient siRNA experiments, consider re-transfecting the cells every 48-72 hours to maintain a sustained knockdown.[3] For long-term studies, using a stable shRNA expression system is recommended.
-
-
Antibody Specificity Issues: The antibody might be detecting other proteins or isoforms not targeted by your siRNA. SMARCA2 is known to have multiple splice variants.[4]
-
Solution: Use a knockout (KO) validated antibody to ensure it is specific to SMARCA2. Run controls using cell lysates from SMARCA2 knockout or knockdown cells if available.
-
-
Experimental Variability: Transfection efficiency can vary significantly between experiments and cell lines.
-
Solution: Optimize your transfection protocol for the specific cell line you are using. Include a positive control for transfection, such as an siRNA targeting an essential gene like PLK1, which should induce cell death.[1]
-
Q2: I treated my cells with a SMARCA2 inhibitor (e.g., PFI-3), but the Western blot band intensity is unchanged. Why?
This is an expected result. The mechanism of action for many small molecule inhibitors is to block the protein's function, not to cause its degradation.
-
Inhibitor vs. Degrader: PFI-3 is a chemical probe that selectively inhibits the bromodomain of SMARCA2 and its paralog SMARCA4.[5][6] It prevents the protein from recognizing acetylated histones but does not mark it for degradation.[6][7] Therefore, you should not expect to see a decrease in SMARCA2 protein levels on a Western blot after PFI-3 treatment.[7]
-
PROTACs for Degradation: To achieve protein degradation, you must use a compound specifically designed for that purpose, such as a Proteolysis-Targeting Chimera (PROTAC).[8][9] These molecules link the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[8][10][11]
Q3: I am using a SMARCA2 degrader (PROTAC), but the band is still present. What are potential reasons for this?
While PROTACs are designed to induce degradation, several factors can lead to incomplete or absent protein loss.
-
Suboptimal Concentration or Duration: The concentration of the degrader or the treatment time may be insufficient.
-
Cell Line-Specific Effects: The efficacy of a PROTAC can depend on the cellular machinery, such as the expression levels of the specific E3 ligase (e.g., Cereblon or VHL) that the degrader recruits.[10][11]
-
Solution: Confirm the expression of the relevant E3 ligase in your cell line. Test the degrader in a positive control cell line known to be sensitive to it.
-
-
Compound Instability: The degrader molecule may be unstable in your culture medium or metabolized by the cells.
-
Solution: Consult the manufacturer's data sheet for information on compound stability and handling.
-
-
Acquired Resistance: In long-term studies, cells can develop resistance mechanisms that prevent protein degradation.[10]
-
Solution: This is a complex issue often requiring further investigation, such as sequencing the target protein to check for mutations that prevent degrader binding.[10]
-
Q4: I see multiple bands or bands at an unexpected size for SMARCA2. What do they mean?
The SMARCA2 protein has a predicted molecular weight of ~185 kDa, but variations can occur.
-
Alternative Splicing: The SMARCA2 gene undergoes complex alternative splicing, which can produce multiple protein isoforms of different sizes.[4]
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation or ubiquitination can alter the protein's migration pattern on an SDS-PAGE gel, often causing it to run higher than its predicted molecular weight.[12]
-
Antibody Cross-Reactivity: The antibody may be recognizing the highly homologous SMARCA4 protein or other non-specific proteins.[12]
-
Solution: Use a well-validated, high-specificity antibody, preferably one validated with KO lysates. Check the manufacturer's data to see if cross-reactivity with SMARCA4 has been tested.
-
-
Protein Degradation: If you see bands at a lower molecular weight, it could be due to protein degradation during sample preparation.
Data Presentation
Table 1: Troubleshooting Guide for Ineffective SMARCA2 Knockdown
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| No change in protein level despite mRNA knockdown | High protein stability / long half-life | Extend post-transfection incubation to 72-96 hours. |
| Insufficient knockdown duration | Re-transfect with siRNA every 48-72 hours or use stable shRNA. | |
| Low transfection efficiency | Optimize transfection reagent and protocol; use a positive control. | |
| Unexpected or multiple bands | Antibody is non-specific | Use a knockout-validated antibody. |
| Alternative splice variants exist | Consult literature for known isoforms in your cell model. |
| | Sample degradation | Use fresh lysis buffer with protease inhibitors.[5] |
Table 2: Comparison of SMARCA2-Targeting Compound Mechanisms
| Compound Type | Example | Mechanism of Action | Expected Western Blot Result |
|---|---|---|---|
| Bromodomain Inhibitor | PFI-3 | Binds to the bromodomain, blocking its reader function.[6] | No change in SMARCA2 protein level.[7] |
| PROTAC Degrader | A947, AU-24118 | Recruits an E3 ligase to ubiquitinate SMARCA2 for proteasomal degradation.[8][10] | Disappearance or reduction of SMARCA2 protein band. |
| siRNA/shRNA | N/A | Targets SMARCA2 mRNA for degradation, preventing new protein synthesis.[6] | Disappearance or reduction of SMARCA2 protein band (may be delayed). |
Experimental Protocols
Key Protocol: Western Blot for SMARCA2
This protocol provides a general framework. Always consult the datasheets for your specific primary and secondary antibodies for optimal dilutions and conditions.[5][13]
-
Sample Preparation (Lysis):
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer (or other suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel to ensure good resolution for a large protein like SMARCA2 (~185 kDa).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Given the large size of SMARCA2, use a wet transfer system and consider an overnight transfer at a low voltage (e.g., 30V) at 4°C to ensure efficient transfer.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMARCA2 antibody diluted in blocking buffer. Recommended starting dilutions are often between 1:500 and 1:2000.[13] Incubation can be done for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system. Adjust exposure time to avoid signal saturation.
-
Visualized Workflows and Pathways
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. SMARCA2-Specific antibody (26613-1-AP) | Proteintech [ptglab.com]
Technical Support Center: SMARCA2 Immunofluorescence After PROTAC Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in SMARCA2 immunofluorescence experiments following Proteolysis Targeting Chimera (PROTAC) treatment.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in immunofluorescence (IF) experiments?
High background in IF can stem from several factors, broadly categorized as issues with antibodies, sample preparation, or the imaging process itself. Common culprits include:
-
Antibody-related issues:
-
Sample preparation issues:
-
PROTAC-specific issues:
Q2: How can a PROTAC specifically contribute to high background in my SMARCA2 IF experiment?
PROTACs introduce unique variables that can lead to high background:
-
Intrinsic Fluorescence: Some PROTAC molecules are inherently fluorescent and can contribute to the background signal. It is crucial to include a "PROTAC-only" control (cells treated with the PROTAC but without antibodies) to assess this.[9]
-
Cellular Stress and Autofluorescence: PROTAC-mediated degradation of SMARCA2, a key chromatin remodeler, can induce cellular stress responses.[11][12] This stress can lead to increased autofluorescence.
-
Off-Target Effects: While designed to be specific, PROTACs can have off-target effects, leading to the unintended degradation or upregulation of other proteins that might non-specifically bind antibodies.[10]
Q3: My SMARCA2 signal is diffuse and widespread after PROTAC treatment, contributing to the high background. What could be the cause?
Following PROTAC treatment, the degradation of nuclear SMARCA2 can lead to a lower overall signal. If you observe a diffuse signal, it could be due to:
-
Incomplete Degradation: The PROTAC may not have fully degraded the entire nuclear pool of SMARCA2, leaving behind a lower, more diffuse signal that is difficult to distinguish from background.
-
Antibody Concentration: The primary antibody concentration may be too high for detecting the reduced amount of target protein, leading to increased non-specific binding in other cellular compartments.[1][2]
-
Cytoplasmic Aggregates: In some cases, the degradation machinery can lead to the formation of cytoplasmic protein aggregates which may be non-specifically recognized by the antibody.
Troubleshooting Guide
This guide provides a systematic approach to resolving high background issues in your SMARCA2 IF experiments after PROTAC treatment.
Step 1: Identify the Source of the Background
The first step is to systematically determine the origin of the high background signal using appropriate controls.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow to identify the source of high background.
Step 2: Systematic Optimization of Your Staining Protocol
Once you have an indication of the source of the background, you can systematically optimize your protocol.
Table 1: Key Experimental Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Titrate (e.g., 1:100 to 1:2000) | To find the optimal concentration that maximizes specific signal and minimizes non-specific binding.[13] |
| Secondary Antibody Dilution | Titrate (e.g., 1:200 to 1:2000) | High concentrations can lead to significant non-specific binding.[2] |
| Blocking Time | 60 minutes to 2 hours at RT | Ensures complete saturation of non-specific binding sites.[1] |
| Washing Steps | 3-5 washes of 5-10 minutes each | Thoroughly removes unbound primary and secondary antibodies.[1] |
| Fixation Time | 10-15 minutes with 4% PFA | Over-fixation can increase autofluorescence and mask epitopes.[14] |
Step 3: Addressing PROTAC-Specific Artifacts
If you suspect the PROTAC is contributing to the background, consider the following:
Logical Flow for Addressing PROTAC Issues
Caption: Decision-making process for troubleshooting PROTAC-related artifacts.
Detailed Experimental Protocols
Optimized Immunofluorescence Protocol for SMARCA2 Detection Post-PROTAC Treatment
This protocol provides a starting point and highlights key optimization steps.
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of your SMARCA2 PROTAC and appropriate controls (e.g., vehicle-only, inactive PROTAC analog) for the desired time.
-
-
Fixation:
-
Aspirate media and wash once with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature (RT).
-
Optimization Note: If autofluorescence is high, consider methanol (B129727) fixation (-20°C for 10 minutes) as an alternative.[8]
-
-
Permeabilization:
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes at RT.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-SMARCA2 antibody to its optimal concentration in the blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
The next day, wash the cells three to five times with PBST for 5-10 minutes each.[1]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate for 1 hour at RT, protected from light.
-
-
Final Washes and Mounting:
-
Wash three times with PBST for 5 minutes each, protected from light.
-
Wash once with PBS.
-
Mount coverslips on slides using a mounting medium containing DAPI for nuclear counterstaining and an anti-fade reagent.[16]
-
Signaling Pathway and PROTAC Mechanism
SMARCA2 Degradation via PROTAC Action
Caption: Mechanism of PROTAC-mediated degradation of the SMARCA2 protein.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. sysy-histosure.com [sysy-histosure.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 13. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. biotium.com [biotium.com]
- 16. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
Unexpected toxicity in cell culture with PROTAC SMARCA2 degrader-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected toxicity in cell culture experiments with PROTAC SMARCA2 degrader-2.
A Note on Compound Identification: The designation "this compound" can be used by various suppliers for different molecules. It is crucial to confirm the specific compound details, such as the catalog number and the recruited E3 ligase, from the technical data sheet provided by your supplier. This guide offers general advice applicable to this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC SMARCA2 degrader?
A PROTAC (Proteolysis Targeting Chimera) SMARCA2 degrader is a heterobifunctional molecule. It works by simultaneously binding to the target protein (SMARCA2) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. Some SMARCA2 degraders also target its close homolog, SMARCA4.
Q2: What is the primary role of SMARCA2?
SMARCA2 (also known as BRM) is a catalytic subunit of the SWI/SNF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, which is the complex of DNA and proteins in the nucleus.[1] By degrading SMARCA2, these PROTACs can modulate the expression of genes involved in cellular processes like proliferation and DNA repair.[1]
Q3: What are some known PROTAC SMARCA2 degraders and their reported activities?
Several PROTACs targeting SMARCA2 have been developed. Their activity can vary based on the specific cell line and experimental conditions. Below is a summary of some publicly available data.
| Compound Name/Identifier | Target(s) | Reported Activity | Cell Line | Reference |
| This compound (HY-153425) | SMARCA2/4 | IC50 < 0.1 µM | HeLa (HiBiT assay) | [2] |
| PROTAC SMARCA2/4-degrader-2 (HY-159453) | SMARCA2/4 | DC50 < 100 nM | A549 | [3] |
| A947 | SMARCA2 (selective) | DC50 ~39 pM | SW1573 | [4][5] |
| ACBI2 | SMARCA2 (selective) | DC50 = 1-13 nM | RKO, NCI-H1568 | [6] |
| PROTAC SMARCA2 degrader-24 | SMARCA2 | DC50 < 0.1 µM | HeLa | [7] |
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon where the efficiency of the PROTAC-mediated degradation decreases at very high concentrations. This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex (PROTAC with both the target and the E3 ligase). This can complicate dose-response experiments.
Troubleshooting Guide: Unexpected Toxicity
This guide is designed to help you identify and address potential sources of unexpected toxicity in your cell culture experiments with this compound.
Issue 1: Significant cell death observed at concentrations expected to be non-toxic.
Possible Cause 1: Off-target toxicity
The PROTAC molecule may be degrading proteins other than SMARCA2/4, leading to cytotoxic effects.
-
Troubleshooting Steps:
-
Perform a global proteomics analysis: Use techniques like mass spectrometry to compare protein levels in cells treated with your PROTAC versus a vehicle control. This can help identify unintended protein degradation.
-
Use a negative control: Synthesize or obtain a negative control compound where either the SMARCA2-binding or the E3 ligase-binding moiety is inactivated. If the toxicity is still observed with the negative control, it might be due to the chemical scaffold itself and not the PROTAC mechanism.
-
Possible Cause 2: On-target toxicity due to SMARCA4 degradation
If your specific "this compound" also degrades the essential protein SMARCA4, this can lead to significant toxicity in cell lines that are not dependent on SMARCA2 for survival.
-
Troubleshooting Steps:
-
Assess SMARCA4 degradation: Perform a western blot to check the levels of both SMARCA2 and SMARCA4 after treatment with the PROTAC.
-
Use a SMARCA4-null cell line (if applicable): If you are working with a cancer model that has a SMARCA4 mutation, the on-target degradation of SMARCA2 should be the primary driver of the intended phenotype. High toxicity in SMARCA4 wild-type cells could point to SMARCA4 degradation as the cause.
-
Possible Cause 3: Compound precipitation
PROTACs are often large molecules with limited solubility. At higher concentrations, the compound may precipitate out of the media, leading to non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Visually inspect your culture wells: Look for any signs of compound precipitation after addition to the media.
-
Test solubility: Perform a solubility test of your compound in the cell culture medium.
-
Use a lower concentration range: If solubility is an issue, try using a lower range of concentrations.
-
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Cell culture conditions
Variations in cell passage number, confluency, and overall cell health can significantly impact the cellular response to PROTACs.
-
Troubleshooting Steps:
-
Standardize cell culture protocols: Use cells within a consistent and low passage number range.
-
Ensure consistent seeding density: Plate the same number of cells for each experiment and allow them to adhere and stabilize before treatment.
-
Monitor cell health: Regularly check for signs of stress or contamination in your cell cultures.
-
Possible Cause 2: PROTAC stability
The PROTAC molecule may not be stable in the cell culture medium over the duration of your experiment.
-
Troubleshooting Steps:
-
Perform a stability assay: Incubate the PROTAC in your cell culture medium at 37°C for the duration of your experiment and then analyze its integrity using techniques like LC-MS.
-
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 and SMARCA4 Degradation
-
Cell Seeding: Plate your cells at a desired density in a 6-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of your this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of SMARCA2 and SMARCA4 to the loading control.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
PROTAC Treatment: Add serial dilutions of your this compound and a vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to PROTAC SMARCA2 Degrader-2 and Other SMARCA2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This dependency, known as synthetic lethality, has spurred the development of various SMARCA2 inhibitors. This guide provides an objective comparison of PROTAC SMARCA2 degrader-2 against other notable SMARCA2 inhibitors, focusing on their mechanisms of action, performance data from preclinical studies, and the experimental protocols used for their evaluation.
Introduction to SMARCA2 Inhibition
SMARCA2 and SMARCA4 are mutually exclusive ATPases in the SWI/SNF complex. In cancers with loss-of-function mutations in SMARCA4, the cells become solely reliant on SMARCA2 for survival. This vulnerability is being exploited by two main classes of inhibitors: small molecule inhibitors that block the protein's function and proteolysis-targeting chimeras (PROTACs) that induce its degradation. Achieving high selectivity for SMARCA2 over the highly homologous SMARCA4 is a critical challenge to minimize potential toxicities.
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are heterobifunctional molecules with three key components: a ligand that binds to the target protein (in this case, the bromodomain of SMARCA2), a ligand for an E3 ubiquitin ligase (such as VHL or Cereblon), and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other prominent SMARCA2 inhibitors. It is important to note that the data is compiled from various sources and experimental conditions may differ, which can influence the results. Direct head-to-head comparative studies for this compound against the other listed compounds were not publicly available at the time of this review.
Table 1: In Vitro Degradation of SMARCA2 by PROTACs
| Compound | Cell Line | DC50 | Dmax | Treatment Time | E3 Ligase Recruited |
| This compound | A549 | <100 nM | >90% | 24h | Not Specified |
| A947 | SW1573 | 39 pM | >95% | 18h | VHL |
| ACBI2 | RKO | 1 nM | Not Specified | 4-18h | VHL |
| ACBI2 | A549 | Not Specified | Near-complete | 4-18h | VHL |
| AU-SM2-1 | MV-4-11 | 5.15 nM | Not Specified | Not Specified | Not Specified |
| YDR1 | H322 | 6.4 nM | 99.2% | Not Specified | Cereblon |
| YD54 | H322 | 1 nM | 99.3% | Not Specified | Cereblon |
| GLR-203101 | HeLa, SW1573, HEK-293 | Dose-dependent degradation | Not Specified | Not Specified | Cereblon |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Selectivity Profile of SMARCA2 Degraders
| Compound | SMARCA2 DC50 | SMARCA4 DC50 | Cell Line | Selectivity (Fold) |
| A947 | 39 pM | ~1.1 nM | SW1573 | ~28 |
| ACBI2 | 1 nM | 32 nM | RKO | 32 |
| AU-SM2-1 | 5.15 nM | >1000 nM | MV-4-11 | >194 |
Table 3: Anti-proliferative Activity of SMARCA2 Inhibitors
| Compound | Cell Line | IC50/EC50 | Assay Duration |
| This compound | HeLa (HiBiT assay) | <0.1 µM | Not Specified |
| AU-SM2-1 | RERF-LC-A1 (SMARCA4 mutant) | 2 nM | Not Specified |
| AU-SM2-1 | MV-4-11 (SMARCA4 WT) | >1000 nM | Not Specified |
| FHD-909 | SMARCA4 mutant lung tumor models | Significant anti-tumor activity | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of SMARCA2 inhibitors.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549, SW1573) at a suitable density. After 24 hours, treat with a dose range of the SMARCA2 degrader or vehicle control (e.g., DMSO) for the desired duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, denature in Laemmli buffer, and separate by SDS-polyacrylamide gel electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for SMARCA2 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay
This assay measures the effect of SMARCA2 inhibitors on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SMARCA4-mutant and wild-type lines) in 96-well plates.
-
Compound Treatment: After 24 hours, add serial dilutions of the SMARCA2 inhibitor.
-
Incubation: Incubate the plates for a specified period (e.g., 3-7 days).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP content, which correlates with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot dose-response curves to calculate the IC50 value.
Quantitative RT-PCR (qRT-PCR) for Target Gene Expression
This protocol is used to measure changes in the mRNA levels of genes regulated by SMARCA2.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the SMARCA2 inhibitor as described above. Extract total RNA using a suitable kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., KRT80) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound demonstrates potent degradation of SMARCA2 in vitro. However, a comprehensive, direct comparison with other leading SMARCA2 inhibitors is challenging due to the variability in reported experimental conditions. The field of SMARCA2-targeted therapies is rapidly evolving, with several PROTACs and small molecule inhibitors showing promising preclinical activity and selectivity. The continued development and rigorous head-to-head evaluation of these compounds will be crucial in identifying the most effective therapeutic candidates for SMARCA4-deficient cancers. The provided experimental protocols offer a foundation for such comparative studies, ensuring data consistency and reliability.
A Comparative Guide to VHL and CRBN E3 Ligases for SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4. This dependency creates a synthetic lethal vulnerability that can be exploited by proteolysis-targeting chimeras (PROTACs). A critical design consideration for any PROTAC is the choice of the recruited E3 ubiquitin ligase. This guide provides an objective comparison of the two most commonly utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), for the degradation of SMARCA2, supported by experimental data.
Performance Comparison: VHL vs. CRBN-based SMARCA2 Degraders
The decision between recruiting VHL or CRBN for SMARCA2 degradation impacts several key performance metrics, including potency, selectivity, and in vivo efficacy. The following tables summarize quantitative data for prominent VHL- and CRBN-based SMARCA2 degraders.
VHL-Based SMARCA2 Degraders
VHL-recruiting PROTACs have demonstrated high potency and selectivity for SMARCA2. Notably, the development of orally bioavailable VHL-based degraders has been a significant advancement.
| Degrader | Target | DC50 | Dmax | Cell Line | Selectivity (SMARCA2 vs. SMARCA4) | Reference |
| ACBI2 | SMARCA2 | 1 nM | >90% | RKO | ~32-fold | [1][2] |
| SMARCA4 | 32 nM | ~80% | RKO | [2] | ||
| A947 | SMARCA2 | 39 pM | 96% | SW1573 | ~28-fold | [3][4] |
| SMARCA4 | 1.1 nM | 92% | SW1573 | [3] |
CRBN-Based SMARCA2 Degraders
CRBN-based PROTACs have also proven to be highly effective in degrading SMARCA2, with several compounds showing excellent potency and maximal degradation.
| Degrader | Target | DC50 | Dmax | Cell Line | Selectivity (SMARCA2 vs. SMARCA4) | Reference |
| YDR1 | SMARCA2 | 6.4 nM | 99.2% | H322 | Moderate | [5][6] |
| SMARCA4 | 135 nM (24h) | 79% (24h) | H1792 | [6] | ||
| YD54 | SMARCA2 | 1 nM | 99.3% | H322 | Moderate | [6][7] |
| SMARCA4 | 19 nM (24h) | 98% (24h) | H1792 | [6] |
Signaling Pathways and Degradation Mechanism
The fundamental mechanism of action for both VHL and CRBN-based PROTACs involves the formation of a ternary complex between the target protein (SMARCA2), the PROTAC, and the E3 ligase complex. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YDR1 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Selectivity Profile of PROTAC SMARCA2 Degrader-2 and Other SMARCA2 Degraders Against SMARCA4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profiles of various Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2, with a particular focus on their activity against the closely related paralog SMARCA4. The objective is to present experimental data and methodologies to aid in the selection and application of these chemical tools for research and therapeutic development.
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a critical role in regulating gene expression by altering nucleosome positioning, thereby controlling DNA accessibility for transcription, replication, and repair.[3] In certain cancers, inactivating mutations in SMARCA4 create a dependency on SMARCA2 for cell survival, a concept known as synthetic lethality.[1][2] This has positioned SMARCA2 as a compelling therapeutic target for cancers harboring SMARCA4 mutations.[1][4] PROTACs, which induce targeted protein degradation, have emerged as a promising modality to selectively eliminate SMARCA2.
Comparative Selectivity of SMARCA2 PROTAC Degraders
The development of SMARCA2-targeting PROTACs has yielded molecules with varying degrees of selectivity for SMARCA2 over SMARCA4. This selectivity is crucial for minimizing off-target effects and potentially improving the therapeutic index. Below is a summary of the performance of several key SMARCA2 degraders.
Quantitative Selectivity Data
The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and binding affinity (IC50) of various PROTAC SMARCA2 degraders against SMARCA2 and SMARCA4.
| Degrader | Target | DC50 | Dmax | Cell Line | Reference |
| PROTAC SMARCA2 degrader-2 | SMARCA2/4 | <0.1 µM (IC50) | Not Specified | HeLa | [5] |
| SMD-3236 | SMARCA2 | < 1 nM | >95% | Not Specified | [6][7] |
| SMARCA4 | >1000 nM | 41% | Not Specified | [6] | |
| A947 | SMARCA2 | 39 pM | ~96% | SW1573 | [4] |
| SMARCA4 | Less potent | Not Specified | SW1573 | [4] | |
| ACBI2 | SMARCA2 | 1 nM | Not Specified | RKO | [8] |
| SMARCA4 | 32 nM | Not Specified | RKO | [8] | |
| PROTAC SMARCA2 degrader-24 | SMARCA2 | < 0.1 µM | Not Specified | HeLa | [9] |
| SMARCA4 | > 10 µM | Not Specified | HeLa | [9] | |
| PROTAC SMARCA2/4-degrader-27 | SMARCA2/4 | Dual Degrader | Not Specified | Not Specified | [10] |
Table 1: Degradation Potency and Efficacy of SMARCA2 PROTACs.
| Degrader | Target | IC50 / Kd | Assay | Reference |
| This compound | SMARCA2/4 | <0.1 µM (IC50) | HiBiT Assay | [5] |
| SMD-3236 | SMARCA2 | 42.2 nM (IC50) | TR-FRET | [6] |
| SMARCA4 | 60.0 nM (IC50) | TR-FRET | [6] | |
| A947 | SMARCA2 | 93 nM (Kd) | Bromodomain Binding | [4] |
| SMARCA4 | 65 nM (Kd) | Bromodomain Binding | [4] |
Table 2: Binding Affinity of SMARCA2 PROTACs.
Experimental Protocols
Accurate assessment of PROTAC performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to determine the selectivity and efficacy of SMARCA2 degraders.
Western Blot for Protein Degradation
Objective: To visually and semi-quantitatively assess the degradation of SMARCA2 and SMARCA4 in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest. Treat cells with the desired concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal loading.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 protein levels to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
HiBiT Assay for Protein Degradation
Objective: To quantitatively measure the degradation of SMARCA2 and SMARCA4 in real-time or at a specific endpoint in live cells.
Methodology:
-
Cell Line Generation: Engineer cell lines to endogenously express SMARCA2 or SMARCA4 tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque multi-well plate suitable for luminescence measurements.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader or vehicle control.
-
Lysis and Detection: For endpoint measurements, add a lytic reagent containing the LgBiT protein and furimazine substrate to the cells. This results in cell lysis and the formation of a luminescent enzyme upon HiBiT and LgBiT complementation.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Calculate the percentage of protein degradation for each concentration relative to the vehicle control. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
Objective: To measure the binding of the PROTAC degrader to SMARCA2 and SMARCA4 within living cells.
Methodology:
-
Cell Line Generation: Create cell lines that express SMARCA2 or SMARCA4 fused to NanoLuc® luciferase.
-
Cell Plating and Transfection: Plate the cells and, if necessary, transfect them with the NanoLuc® fusion vector.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target protein and a serial dilution of the unlabeled PROTAC degrader to the cells.
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated by energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor when they are in close proximity.
-
Data Analysis: The unlabeled PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the degrader that displaces 50% of the tracer, is determined by plotting the BRET ratio against the degrader concentration.
Visualizing the Mechanisms
To better understand the biological context and experimental processes, the following diagrams illustrate the relevant signaling pathway and workflows.
PROTAC-mediated degradation of SMARCA2 and its impact on the SWI/SNF complex.
General experimental workflow for evaluating PROTAC SMARCA2 degrader activity.
Conclusion
The selective degradation of SMARCA2 over SMARCA4 is a key objective in the development of therapeutics for SMARCA4-mutant cancers. This guide highlights the varying selectivity profiles of different PROTAC SMARCA2 degraders, with compounds like SMD-3236 demonstrating exceptional selectivity. The provided experimental protocols offer a foundation for researchers to rigorously evaluate and compare the performance of these and other novel degraders. The continued development and characterization of highly selective SMARCA2 degraders will be crucial for advancing this promising therapeutic strategy.
References
- 1. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of ACBI2 and A947: Next-Generation SMARCA2 Degraders
In the rapidly evolving landscape of targeted protein degradation, two prominent SMARCA2 degraders, ACBI2 and A947, have emerged as powerful tools for researchers in oncology and drug development. Both molecules are proteolysis-targeting chimeras (PROTACs) that selectively induce the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, offering a potential therapeutic strategy for cancers with SMARCA4 mutations. This guide provides a detailed, data-driven comparison of ACBI2 and A947, focusing on their performance, underlying mechanisms, and experimental validation.
Overview and Mechanism of Action
Both ACBI2 and A947 are heterobifunctional molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 protein.[1][2] This induced proximity leads to the polyubiquitination of SMARCA2, marking it for degradation by the proteasome. The selective degradation of SMARCA2 is synthetically lethal in cancer cells harboring mutations in the paralogous gene SMARCA4, making these degraders a promising therapeutic avenue.[3][4][5]
A key differentiator lies in their development and reported properties. ACBI2, developed through a collaboration between the University of Dundee and Boehringer Ingelheim, is highlighted as a potent and orally bioavailable SMARCA2 degrader.[2][6][7] In contrast, A947, developed by Arvinas and Genentech, is characterized as a potent and selective tool compound for in vivo studies, administered intravenously.[1][3]
Quantitative Performance Comparison
To facilitate a clear comparison of their biochemical and cellular activities, the following tables summarize the key quantitative data reported for ACBI2 and A947. It is important to note that the experimental conditions and cell lines used in the characterization of these two molecules differ, which should be taken into consideration when making a direct comparison.
Table 1: In Vitro Degradation and Binding Affinity
| Parameter | ACBI2 | A947 |
| Target Protein | SMARCA2 | SMARCA2 |
| E3 Ligase Recruited | VHL | VHL |
| SMARCA2 DC50 | 1 nM (RKO cells)[8], 1-13 nM (RKO and NCI-H1568 cells)[6] | 39 pM (SW1573 cells)[1][3] |
| SMARCA4 DC50 | 32 nM (RKO cells)[8] | Not explicitly reported, but described as moderately selective[1] |
| Selectivity (SMARCA4/SMARCA2) | >30-fold in RKO cells[9] | Moderately selective[1] |
| SMARCA2 Binding Affinity (Kd) | Not explicitly reported | 93 nM[1][3] |
| SMARCA4 Binding Affinity (Kd) | Not explicitly reported | 65 nM[1][3] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | ACBI2 | A947 |
| Administration Route | Oral (p.o.)[8][10] | Intravenous (i.v.)[1][3] |
| Xenograft Model(s) | A549, NCI-H1568[6][10] | HCC515, HCC2302[3] |
| Effective Dose | 80 mg/kg, once daily (p.o.)[8] | 40 mg/kg (i.v.)[1] |
| Tumor Growth Inhibition | Significant inhibition in A549 xenografts[8][10] | Significant decrease in tumor growth in HCC515 and HCC2302 xenografts[3] |
| Oral Bioavailability | 22% in mice[8] | Not applicable (administered i.v.) |
Signaling Pathway and Experimental Workflow
The mechanism of action of both ACBI2 and A947 involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating these degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
Validating SMARCA2 Degradation: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology.[1][2] Validating the on-target efficacy and specificity of SMARCA2 degraders, such as proteolysis-targeting chimeras (PROTACs), is crucial for their preclinical and clinical development. This guide provides a comparative overview of orthogonal methods to validate SMARCA2 degradation, complete with experimental data and detailed protocols to ensure robust and reliable results.
Core Principles of Orthogonal Validation
To confidently ascertain the degradation of a target protein, it is essential to employ multiple, independent detection methods. This orthogonal approach minimizes the risk of method-specific artifacts and provides a more comprehensive understanding of the degrader's effects at the molecular and cellular levels. The primary methods covered in this guide are Western Blotting, Mass Spectrometry-based Proteomics, Immunofluorescence, and Quantitative PCR (qPCR).
Comparative Analysis of Orthogonal Methods for SMARCA2 Degradation
| Method | Principle | Information Provided | Advantages | Limitations |
| Western Blot | Immunoassay to detect and quantify protein levels using specific antibodies. | Relative protein abundance, molecular weight confirmation. | Widely accessible, relatively inexpensive, good for routine screening. | Semi-quantitative, dependent on antibody specificity, low throughput. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins and their post-translational modifications based on mass-to-charge ratio. | Global proteome profiling, identification of off-target effects, confirmation of degradation. | Unbiased, highly sensitive and specific, provides comprehensive data. | Requires specialized equipment and expertise, complex data analysis. |
| Immunofluorescence (IF) | Uses antibodies to visualize the localization and abundance of a specific protein within a cell. | Subcellular localization, visual confirmation of protein loss. | Provides spatial context, single-cell resolution. | Can be subjective, quantification can be challenging, dependent on antibody quality. |
| Quantitative PCR (qPCR) | Measures the amount of a specific mRNA transcript. | Indirect measure of protein degradation by assessing downstream transcriptional changes. | Highly sensitive and quantitative, high throughput. | Does not directly measure protein levels, assumes a direct link between protein activity and target gene transcription. |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing SMARCA2 degraders.
Table 1: In Vitro Degradation of SMARCA2 by PROTAC A947
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| SW1573 | 0.039 | 96 | [2] |
DC₅₀: Concentration resulting in 50% degradation. Dₘₐₓ: Maximum degradation.
Table 2: Downregulation of SMARCA2 Target Genes by a SMARCA2 Degrader
| Gene | Fold Change (mRNA) | Cell Line | Reference |
| KRT80 | Downregulated | SMARCA4-mutant | [3] |
| PLAU | Downregulated | SMARCA4-mutant | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the SMARCA2 signaling pathway and the workflows for its validation.
SMARCA2 in the SWI/SNF complex and its role in gene regulation.
Orthogonal workflow for validating SMARCA2 degradation.
Detailed Experimental Protocols
Western Blot Analysis
This protocol outlines the detection and quantification of SMARCA2 protein levels following treatment with a degrader.
Materials:
-
Cells treated with SMARCA2 degrader and control vehicle.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibody: Rabbit anti-SMARCA2 (e.g., Sigma-Aldrich AV34484, Proteintech 26613-1-AP).[4][5]
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-SMARCA2 antibody (e.g., 1:600 to 1:2000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[5][7]
-
Wash the membrane three times with TBST for 5 minutes each.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Mass Spectrometry-Based Proteomics
This protocol provides a general workflow for global proteome analysis to confirm SMARCA2 degradation and assess off-target effects.
Materials:
-
Cells treated with SMARCA2 degrader and control vehicle.
-
Lysis buffer (e.g., urea-based buffer).
-
DTT and iodoacetamide.
-
Trypsin.
-
Solid-phase extraction (SPE) cartridges.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells and denature proteins using a suitable lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide samples using SPE cartridges.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using an LC-MS/MS system. The system separates peptides by liquid chromatography and then fragments and analyzes them by tandem mass spectrometry.[1]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify and quantify proteins.
-
Compare protein abundance between degrader-treated and control samples to identify degraded proteins (including SMARCA2) and any off-target effects.
-
Immunofluorescence
This protocol describes the visualization of SMARCA2 protein within cells.
Materials:
-
Cells grown on coverslips and treated with SMARCA2 degrader and control vehicle.
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation.
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody: Rabbit anti-SMARCA2 (e.g., Proteintech 26613-1-AP at 1:50 to 1:200 dilution).[5]
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol.
-
Permeabilize cells with Triton X-100 for 5-10 minutes.
-
-
Blocking:
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-SMARCA2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope. Compare the fluorescence intensity and localization of SMARCA2 between treated and control cells.
-
Quantitative PCR (qPCR)
This protocol measures the mRNA expression of SMARCA2 downstream target genes.
Materials:
-
Cells treated with SMARCA2 degrader and control vehicle.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for target genes (e.g., KRT80, PLAU) and a housekeeping gene (e.g., GAPDH, ACTB).
-
SYBR Green or TaqMan qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
-
Data Analysis:
-
Run the qPCR reaction on a real-time PCR instrument.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. Compare the expression levels between degrader-treated and control samples.
-
References
- 1. origene.com [origene.com]
- 2. SMARCA2 antibody Immunohistochemistry, Western AV34484 [sigmaaldrich.com]
- 3. SMARCA2-Specific antibody (26613-1-AP) | Proteintech [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. CST | Cell Signaling Technology [cellsignal.com]
- 6. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
In Vivo Efficacy of PROTAC SMARCA2 Degrader-2 in SMARCA4-Deficient Cancers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the PROTAC SMARCA2 degrader, SMD-3040 (referred to herein as PROTAC SMARCA2 degrader-2), against standards of care for cancers harboring SMARCA4 mutations. The therapeutic strategy is based on the principle of synthetic lethality, where cancer cells with a loss-of-function mutation in the SMARCA4 gene become dependent on its paralog, SMARCA2, for survival. Targeting SMARCA2 in these tumors is a promising therapeutic approach.
Executive Summary
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative in vivo efficacy data for this compound (SMD-3040) in SMARCA4-deficient tumor models.
Table 1: In Vivo Efficacy of this compound (SMD-3040) in SMARCA4-Deficient Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H838 | Non-Small Cell Lung Cancer | 25 mg/kg, intravenous, twice weekly for two weeks | Strong tumor growth inhibition | [4] |
| SK-MEL-5 | Melanoma | 50 mg/kg, intravenous, twice weekly for two weeks | Strong tumor growth inhibition | [4][8] |
Comparative Efficacy with Standards of Care
Direct preclinical comparisons of SMD-3040 with standard-of-care agents in the same SMARCA4-deficient xenograft models are not publicly available. However, the existing literature on the treatment of SMARCA4-deficient NSCLC provides a clinical context for comparison.
Platinum-Based Chemotherapy (e.g., Cisplatin, Carboplatin):
Platinum-based chemotherapy is a cornerstone of treatment for NSCLC.[7] However, its efficacy in the specific context of SMARCA4-deficient tumors is debated. Some studies suggest that SMARCA4 deficiency may confer sensitivity to platinum-based agents due to impaired DNA damage repair pathways, while others report poor responses.[5][6] Clinical outcomes remain suboptimal for this patient population.
Immune Checkpoint Inhibitors (e.g., Nivolumab (B1139203), Pembrolizumab):
Immune checkpoint inhibitors (ICIs) have revolutionized the treatment of NSCLC. In SMARCA4-deficient tumors, the data is mixed. While some patients with SMARCA4-mutant NSCLC have shown durable responses to ICIs,[8][9][10][11][12][13] this is not a consistent finding, and many patients do not benefit.[14][15] The tumor microenvironment in SMARCA4-deficient cancers is complex and may influence the efficacy of immunotherapy.
Experimental Protocols
In Vivo Efficacy Study of SMD-3040 in a Xenograft Model
-
Cell Line: NCI-H838 (human non-small cell lung cancer, SMARCA4-deficient).
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: NCI-H838 cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
Dosing: SMD-3040 is administered intravenously at a specified dose and schedule (e.g., 25 mg/kg, twice weekly). The vehicle control group receives the formulation buffer.
-
Endpoint: The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the vehicle control group. Body weight and overall health of the animals are also monitored to assess toxicity.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 5. SMARCA4/BRG1 is a novel prognostic biomarker predictive of cisplatin-based chemotherapy outcomes in resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCA4-deficient non-small cell lung cancer: a case description and literature analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMARCA4 deficiency: implications for non-small cell lung cancer and management strategies, with relevance to and distinctions from thoracic undifferentiated tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Case report: Heterogenous SMARCA4-deficient thoracic non-small cell lung carcinoma with various responses to nivolumab [frontiersin.org]
- 9. Successful treatment with nivolumab for SMARCA4-deficient non-small cell lung carcinoma with a high tumor mutation burden: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Successful treatment with nivolumab for SMARCA4‐deficient non‐small cell lung carcinoma with a high tumor mutation burden: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pembrolizumab treatment in SMARCA4-deficient nonsmall cell lung cancer: high tumor mutational burden and programmed death-ligand 1(+) expression on circulating tumor cells for real-time monitoring: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Case report: Heterogenous SMARCA4-deficient thoracic non-small cell lung carcinoma with various responses to nivolumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Case report: Heterogenous SMARCA4-deficient thoracic non-small cell lung carcinoma with various responses to nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Critical Review of the Impact of SMARCA4 Mutations on Survival Outcomes in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Analysis of SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring SMARCA4 mutations, leveraging the principle of synthetic lethality.[1][2][3] This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of several prominent SMARCA2 degraders, supported by experimental data to aid in research and development decisions.
Introduction to SMARCA2 Degraders
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive ATPases within the SWI/SNF complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[4][5] In cancers with loss-of-function mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival.[3][4] This dependency creates a therapeutic window for selective SMARCA2 degraders, which utilize the cell's own ubiquitin-proteasome system to eliminate the SMARCA2 protein.[2] The development of potent and selective SMARCA2 degraders, primarily in the form of Proteolysis Targeting Chimeras (PROTACs), is an active area of oncology research.[2][6]
Comparative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the available quantitative PK/PD data for several SMARCA2 degraders from preclinical and clinical studies.
Table 1: In Vitro Degradation Potency and Selectivity
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Selectivity Notes | Reference |
| YDR1 | H1792 (SMARCA4-WT) | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | Not specified | [7] |
| YD54 | H1792 (SMARCA4-WT) | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | Not specified | [7] |
| Unnamed Lead Molecules | Not specified | < 10 | > 90 | No impact on SMARCA4 (DC50 > 1000 nM) | [4] |
| PRT3789 | Not specified | Plasma DC50 = 21 nM | Not specified | Highly selective for SMARCA2 over SMARCA4 | [8] |
| AU-15330 | VCaP (Prostate Cancer) | Not specified | Potent degradation | Degrades both SMARCA2 and SMARCA4 | [9][10][11] |
| A947 | Not specified | Not specified | Not specified | Selective for SMARCA2 degradation despite non-selective binding to SMARCA2/4 bromodomains | [1][3] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics
| Degrader | Species | Dosing | Key PK Parameters | Key PD Outcomes | Reference |
| YDR1 | C57BL/6 Mice | 5-80 mg/kg, p.o., daily for 3 days | Dose-dependent plasma concentration (100 nM at 5 mg/kg to 1.88 µM at 80 mg/kg) | Dose-dependent SMARCA2 degradation in spleen (up to 70% at 80 mg/kg) | [7] |
| YDR1 | CrbnI391V Mice | 10-80 mg/kg, p.o., daily for 3 days | Dose-dependent plasma concentration (1 µM at 10 mg/kg to 2.45 µM at 80 mg/kg) | More robust SMARCA2 degradation (up to 81% at 80 mg/kg) | [7] |
| PRT3789 | Human (Phase 1) | 24 mg to 376 mg, IV, once-weekly | General trend of increased exposure (Cmax, AUC) with dose. No accumulation. | Mean concentrations above plasma DC50 for ~8 hours at 376 mg. Trough inhibition of 70-75% at higher doses. | [8][12] |
| AU-15330 | CD-1 Mice | IV injection | Not specified | On-target degradation of SMARCA2/4 in lung, small intestine, and prostate | [13] |
Table 3: Clinical Trial Overview of PRT3789
| Parameter | Details | Reference |
| Drug | PRT3789 | [14] |
| Mechanism | First-in-class, selective SMARCA2 degrader | [14] |
| Phase | Phase 1 (NCT05639751) | [14] |
| Population | Patients with SMARCA4-mutated solid tumors | [14] |
| Dosing | Dose escalation ongoing, currently at 500mg once weekly (as of Sep 2024) | |
| Safety | Generally well-tolerated. No dose-limiting toxicities observed. Common adverse events include nausea, decreased appetite, and fatigue. | [14] |
| Efficacy | Promising anti-tumor activity with partial responses and prolonged stable disease observed, particularly in non-small cell lung cancer (NSCLC) and esophageal cancer. | [14] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for SMARCA2 degraders in a SMARCA4-mutant context is synthetic lethality. The diagrams below illustrate the underlying signaling pathway and the experimental workflow for evaluating these compounds.
Caption: SMARCA2 degrader mechanism in SMARCA4-mutant cancer.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of PK/PD studies. Below are generalized protocols for key experiments cited in the analysis of SMARCA2 degraders.
Western Blot for Protein Degradation (Pharmacodynamics)
-
Objective: To quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., H1792, VCaP) and allow them to adhere overnight. Treat cells with a dose-response curve of the SMARCA2 degrader (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH, Vinculin, or Histone H3) should be used to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize SMARCA2 band intensity to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
-
Caption: Workflow for Western Blot analysis of protein degradation.
Cell Viability Assay (Pharmacodynamics)
-
Objective: To assess the effect of SMARCA2 degradation on the proliferation and viability of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the SMARCA2 degrader.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-5 days).
-
Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® (Promega) which measures ATP levels, or a CCK-8 assay.
-
Data Analysis: Normalize the results to vehicle-treated control cells. Plot the normalized viability against the logarithm of the drug concentration and fit to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Xenograft Model for Efficacy and PK/PD
-
Objective: To evaluate the anti-tumor activity and the PK/PD relationship of a SMARCA2 degrader in a living organism.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a SMARCA4-mutant NSCLC cell line) into the flanks of the mice.
-
Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the SMARCA2 degrader via the determined route (e.g., oral gavage or intravenous injection) at various doses and schedules (e.g., once daily).
-
Tumor Measurement: Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., twice weekly).
-
PK Analysis: At specified time points after dosing, collect blood samples to measure the plasma concentration of the degrader using LC-MS/MS.
-
PD Analysis: At the end of the study or at intermediate time points, collect tumor tissue to measure SMARCA2 protein levels via Western blot or immunohistochemistry (IHC) to correlate with drug exposure.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition (TGI).
-
Caption: Logic diagram for comparing and selecting SMARCA2 degraders.
Conclusion
The development of selective SMARCA2 degraders represents a targeted and promising approach for the treatment of SMARCA4-mutant cancers.[6][15] The data presented herein highlights the progress in this field, with compounds like PRT3789 advancing into clinical trials and demonstrating a manageable safety profile with early signs of efficacy.[14] Preclinical molecules such as YDR1 and A947 showcase the feasibility of achieving potent and selective degradation.[3][7] A thorough evaluation of both pharmacokinetic and pharmacodynamic properties, using the methodologies described, is essential for the successful translation of these molecules from the laboratory to the clinic. The continued optimization of degrader potency, selectivity, and oral bioavailability will be critical for realizing the full therapeutic potential of this drug class.
References
- 1. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prelude Therapeutics Presents New Data from SMARCA Degrader Portfolio at the 36th EORTC-NCI-AACR Symposium - Prelude Therapeutics [investors.preludetx.com]
- 9. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AU-15330, 2380274-50-8 | BroadPharm [broadpharm.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Prelude Therapeutics Presents New Data from SMARCA Degrader [globenewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Monovalent vs. Bifunctional SMARCA2 Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of monovalent and bifunctional SMARCA2 degraders, supported by experimental data and detailed methodologies. The information presented aims to facilitate a deeper understanding of the current landscape of SMARCA2-targeted protein degradation.
SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a critical therapeutic target in cancers with mutations in its paralog SMARCA4.[1][2][3] This synthetic lethal relationship has spurred the development of small molecules that can induce the degradation of SMARCA2.[1][2] Two primary strategies have been pursued: monovalent degraders and bifunctional degraders, also known as Proteolysis Targeting Chimeras (PROTACs). This guide compares these two approaches, highlighting their mechanisms of action, performance metrics, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Degraders
Both monovalent and bifunctional SMARCA2 degraders hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate the SMARCA2 protein.[1][4][5] However, they achieve this through distinct mechanisms.
Monovalent degraders are small molecules that bind directly to the target protein (SMARCA2) and induce a conformational change that creates a new binding surface for an E3 ubiquitin ligase.[1][4][6] This induced proximity leads to the ubiquitination and subsequent degradation of SMARCA2 by the proteasome.[4][6] These are often referred to as "molecular glues."
Bifunctional degraders (PROTACs) are larger molecules consisting of two distinct ligands connected by a linker.[7][8] One ligand binds to the target protein (SMARCA2), while the other binds to an E3 ubiquitin ligase.[7] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and degradation of the target.[8]
Below are diagrams illustrating the distinct mechanisms of these two classes of degraders.
Caption: Mechanism of a Monovalent SMARCA2 Degrader.
Caption: Mechanism of a Bifunctional SMARCA2 Degrader (PROTAC).
Performance Data: A Head-to-Head Comparison
The efficacy of SMARCA2 degraders is assessed by several key metrics, including their potency in degrading SMARCA2 (DC50 and Dmax), their selectivity for SMARCA2 over its paralog SMARCA4, and their anti-proliferative effects in cancer cell lines (gIC50). The following tables summarize the reported performance data for representative monovalent and bifunctional SMARCA2 degraders.
Table 1: Performance of Monovalent SMARCA2 Degraders
| Compound | Recruited E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| PLX-61639 | DCAF16 | ~3µM (at 18hr) | >90% | HeLa | [4] |
| G-6599 | FBXO22 | Potent | >90% | SW1573 | [6][9] |
Table 2: Performance of Bifunctional SMARCA2 Degraders (PROTACs)
| Compound | Recruited E3 Ligase | DC50 | Dmax | Selectivity (vs. SMARCA4) | gIC50 (SMARCA4-mutant cells) | Reference |
| A947 | VHL | 39pM | >95% | Highly Selective | Potent | [8][10] |
| YD23 | VHL | Potent | >90% | Highly Selective | Potent | [11] |
| PRT3789 | Not specified | Potent | Robust | Highly Selective | Not specified | [12][13] |
| Unnamed | Not specified | <10 nM | Not specified | >100-fold | 1-10 nM | [3] |
| UM-SMD-3236 | Not specified | <1 nM | >95% | >400-fold | Not specified | |
| YDR1 | CRBN | 60-69 nM | 87-94% | Enhanced | Not specified | [14] |
Experimental Protocols: The "How-To" of Degrader Characterization
The evaluation of SMARCA2 degraders relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays cited in the literature.
SMARCA2 Degradation Assays
These assays are fundamental to quantifying the potency and efficacy of the degraders.
-
Western Blotting:
-
Cell Lysis: Treat cells with the degrader for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, Tubulin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantification: Densitometry analysis is used to quantify the band intensities and determine the extent of degradation relative to the vehicle control.
-
-
Immunofluorescence (IF):
-
Cell Culture and Treatment: Plate cells on coverslips and treat with the degrader.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against SMARCA2.
-
Secondary Antibody and Imaging: Use a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI). Acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of SMARCA2 in the nucleus to determine the level of degradation.[15]
-
-
HiBiT Degradation Assay:
-
Cell Line Generation: Engineer a cell line to express SMARCA2 tagged with a small HiBiT peptide.
-
Assay Principle: The HiBiT peptide can combine with a larger LgBiT subunit to form a functional NanoLuc luciferase. The luminescence signal is proportional to the amount of HiBiT-tagged SMARCA2.
-
Measurement: Treat the cells with the degrader. Lyse the cells and add the LgBiT subunit and substrate. Measure the luminescence using a plate reader to quantify the remaining SMARCA2-HiBiT protein.[4][7]
-
Ternary Complex Formation Assays
These assays confirm the degrader-mediated interaction between SMARCA2 and the E3 ligase.
-
Co-immunoprecipitation (Co-IP):
-
Cell Treatment: Treat cells expressing tagged versions of SMARCA2 and the E3 ligase (e.g., FLAG-SMARCA2 and HA-DCAF16) with the degrader.[4]
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged protein of interest (e.g., FLAG-SMARCA2) using an antibody-conjugated resin.
-
Washing and Elution: Wash the resin to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting to detect the presence of the co-precipitated protein (e.g., HA-DCAF16).[4]
-
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize one of the interacting partners (e.g., the E3 ligase) on a sensor chip.
-
Binding Analysis: Flow the other protein partner (e.g., SMARCA2) with or without the degrader over the chip surface.
-
Detection: The binding events are detected as a change in the refractive index, providing real-time kinetics of the interaction.[1]
-
Cell Viability and Proliferation Assays
These assays determine the functional consequences of SMARCA2 degradation in cancer cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Plating and Treatment: Plate cells in a multi-well plate and treat with a dose range of the degrader.
-
Assay: After the desired incubation period (e.g., 6 days), add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Plot the cell viability against the degrader concentration to determine the gIC50 value.[16]
-
The following diagram outlines a typical experimental workflow for the characterization of a novel SMARCA2 degrader.
Caption: Experimental Workflow for SMARCA2 Degrader Characterization.
Future Directions and Clinical Landscape
The field of SMARCA2 degradation is rapidly advancing, with several compounds progressing through preclinical and early clinical development. Notably, the bifunctional degrader PRT3789 has shown promising initial clinical activity and a manageable safety profile in a Phase 1 trial for patients with SMARCA4-mutated cancers.[12][13][17] However, in August 2025, Prelude Therapeutics announced a hold on further development of PRT3789 based on Phase 1 results.[18]
Monovalent degraders are also gaining significant attention due to their smaller size and potentially more favorable drug-like properties.[6] The discovery of novel E3 ligases recruited by monovalent degraders, such as DCAF16 and FBXO22, is expanding the toolbox for targeted protein degradation.[4][6]
Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of both monovalent and bifunctional degraders. Furthermore, combination strategies, such as pairing SMARCA2 degraders with other anticancer agents, are being explored to enhance their therapeutic potential.[13][17] The continued investigation of these novel therapeutic modalities holds great promise for patients with SMARCA4-deficient cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. plexium.com [plexium.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. plexium.com [plexium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Prelude Therapeutics’ SMARCA2 Degrader PRT3789 Demonstrated Promising Initial Clinical Activity and Safety Profile in Phase 1 Trial - Prelude Therapeutics [investors.preludetx.com]
- 13. Prelude Therapeutics Unveils SMARCA Degrader Data at 36th EORTC-NCI-AACR Symposium [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. themoonlight.io [themoonlight.io]
- 16. sklslabs.com [sklslabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. precisionmedicineonline.com [precisionmedicineonline.com]
Navigating Resistance: A Comparative Guide to SMARCA2 Degrader Evasion Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging mechanisms of resistance to SMARCA2 degraders. It synthesizes key experimental findings, presents comparative data in a structured format, and offers detailed methodologies for the cited experiments to support further investigation in this critical area of cancer therapeutics.
The advent of targeted protein degradation has opened new avenues for treating cancers with specific genetic vulnerabilities. SMARCA2 degraders, in particular, have shown promise in tumors with inactivating mutations in the homologous SMARCA4 gene, exploiting a synthetic lethal relationship. However, as with many targeted therapies, the emergence of resistance poses a significant challenge to their long-term efficacy. This guide dissects the primary mechanisms of acquired resistance to SMARCA2 degraders, providing a comparative overview of the supporting experimental data and methodologies.
Key Resistance Mechanisms at a Glance
Two principal mechanisms of acquired resistance to SMARCA2-targeting degraders have been identified in preclinical models:
-
Secondary Mutations in SMARCA4: The development of mutations in the drug-binding domain of the SMARCA4 protein has been shown to confer resistance. These mutations prevent the degrader from effectively binding to and marking SMARCA4 for degradation, while the degrader maintains its ability to degrade SMARCA2 and another SWI/SNF complex member, PBRM1. This suggests that in certain cellular contexts, the continued presence of functional SMARCA4 is sufficient to bypass the therapeutic effect of SMARCA2 degradation.[1][2][3]
-
Overexpression of ABCB1 Transporter: Increased expression of the ATP-binding cassette subfamily B member 1 (ABCB1) drug efflux pump is another identified mechanism of resistance.[1][2][3] This transporter actively removes the degrader from the cancer cells, reducing its intracellular concentration to sub-therapeutic levels and thereby diminishing its efficacy.
Comparative Analysis of Resistant Models
The following tables summarize the key quantitative data from studies investigating resistance to SMARCA2 degraders. These data highlight the differential effects of the degraders on sensitive versus resistant cancer cell lines.
| Degrader | Cell Line | Genotype | IC50 (nM) | Fold Change in Resistance | Reference |
| AU-15330 | 22Rv1 (Parental) | SMARCA4 WT | 1.5 | - | [1],[2],[3] |
| AUR-1 (Resistant) | SMARCA4 K1181N | >10,000 | >6667 | [1],[2],[3] | |
| AUR-2 (Resistant) | SMARCA4 Y1188C | >10,000 | >6667 | [1],[2],[3] | |
| AU-24118 | 22Rv1 (Parental) | SMARCA4 WT | 0.8 | - | [1],[2],[3] |
| AUR-1 (Resistant) | SMARCA4 K1181N | 2,500 | 3125 | [1],[2],[3] | |
| AUR-2 (Resistant) | SMARCA4 Y1188C | 3,000 | 3750 | [1],[2],[3] |
Table 1: Comparison of Degrader Potency in Sensitive and Resistant Prostate Cancer Cell Lines. The table shows the half-maximal inhibitory concentration (IC50) of the mSWI/SNF ATPase degraders AU-15330 and AU-24118 in the parental 22Rv1 cell line compared to resistant derivative lines (AUR-1 and AUR-2) harboring specific SMARCA4 mutations. The significant increase in IC50 values demonstrates the high level of resistance conferred by these mutations.
| Cell Line | Protein | Treatment | Relative Protein Level | Reference |
| 22Rv1 (WT) | SMARCA4 | DMSO | 1.0 | [1],[2],[3] |
| AU-15330 (1 µM) | 0.0 | [1],[2],[3] | ||
| SMARCA2 | DMSO | 1.0 | [1],[2],[3] | |
| AU-15330 (1 µM) | 0.0 | [1],[2],[3] | ||
| PBRM1 | DMSO | 1.0 | [1],[2],[3] | |
| AU-15330 (1 µM) | 0.0 | [1],[2],[3] | ||
| AUR-2 (Resistant) | SMARCA4 | AU-15330 (1 µM) | Maintained | [1],[2],[3] |
| SMARCA2 | AU-15330 (1 µM) | Eliminated | [1],[2],[3] | |
| PBRM1 | AU-15330 (1 µM) | Eliminated | [1],[2],[3] |
Table 2: Differential Protein Degradation in Sensitive vs. Resistant Cells. This table illustrates the impact of a SMARCA4 mutation on protein degradation. In the resistant AUR-2 cell line, AU-15330 fails to degrade SMARCA4, while it continues to effectively degrade SMARCA2 and PBRM1. This selective sparing of the mutated SMARCA4 is the basis of the resistance mechanism.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used to characterize resistance to SMARCA2 degraders.
Generation of Resistant Cell Lines
Resistant cell lines were generated by continuous exposure of the parental cell line (e.g., 22Rv1 prostate cancer cells) to an increasing concentration of the SMARCA2/4 degrader (e.g., AU-15330).
-
Initial Culture: Parental 22Rv1 cells were cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Dose Escalation: The cells were treated with AU-15330 starting at a concentration of 10 nM.
-
Sub-culturing: As cells began to grow, they were sub-cultured, and the concentration of AU-15330 was gradually increased over several months.
-
Isolation of Resistant Clones: Once the cells were able to proliferate in the presence of 1 µM AU-15330, single-cell clones were isolated to establish the resistant cell lines (e.g., AUR-1 and AUR-2).
-
Genomic Analysis: Sanger sequencing of the SMARCA4 gene was performed on the resistant clones to identify mutations.
Western Blotting for Protein Degradation
Western blotting was used to assess the levels of SMARCA2, SMARCA4, and PBRM1 proteins following degrader treatment.
-
Cell Lysis: Cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH or Vinculin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (IC50 Determination)
Cell viability assays were performed to determine the concentration of the degrader that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: The cells were treated with a serial dilution of the degrader compound for a specified period (e.g., 5 days).
-
Viability Assessment: Cell viability was measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal was normalized to DMSO-treated control cells, and the IC50 values were calculated using a non-linear regression model.
Visualizing Resistance Mechanisms
The following diagrams illustrate the key pathways and experimental workflows involved in the investigation of resistance to SMARCA2 degraders.
Figure 1: Mechanisms of Resistance to SMARCA2 Degraders. This diagram compares the effect of a SMARCA2 degrader on a sensitive cancer cell versus two types of resistant cells. In the sensitive cell, the degrader leads to the degradation of both SMARCA2 and SMARCA4, resulting in cell death. In one resistant scenario, a mutation in SMARCA4 prevents degrader binding, leading to cell survival. In another, overexpression of the ABCB1 efflux pump reduces the intracellular concentration of the degrader, also promoting survival.
Figure 2: Workflow for Identifying Resistance Mechanisms. This flowchart outlines the key steps in generating and characterizing cancer cell lines that are resistant to SMARCA2 degraders. The process begins with chronic drug exposure, followed by the isolation of resistant colonies and subsequent molecular and phenotypic characterization to elucidate the underlying mechanism of resistance.
Future Directions and Clinical Implications
The identification of these resistance mechanisms has significant implications for the clinical development of SMARCA2 degraders. The potential for SMARCA4 mutations to drive resistance underscores the importance of monitoring the mutational status of this gene in patients undergoing treatment. Furthermore, the role of ABCB1 overexpression suggests that co-administration of ABCB1 inhibitors could be a viable strategy to overcome or prevent resistance.
As clinical trials for SMARCA2 degraders progress, it will be crucial to collect and analyze tumor biopsies from patients who develop resistance to identify the frequency of these and other potential resistance mechanisms in a clinical setting.[4][5][6][7] This information will be invaluable for designing next-generation degraders and rational combination therapies to improve patient outcomes. The observation of limited single-agent activity in early clinical trials already points towards the necessity of exploring combination strategies.[4][6]
This guide serves as a foundational resource for understanding the current landscape of resistance to SMARCA2 degraders. The provided data and protocols are intended to facilitate ongoing research efforts aimed at developing more robust and durable therapeutic strategies for SMARCA4-mutant cancers.
References
- 1. pnas.org [pnas.org]
- 2. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ESMO 2024 – degraders disappoint again | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. UCSF Solid Tumor Trial → PRT7732, an Oral SMARCA2 Degrader, in Patients With Advanced or Metastatic Solid Tumors With a SMARCA4 Mutation [clinicaltrials.ucsf.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Ternary Complex Formation Assays for SMARCA2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[3][4] The formation of a stable ternary complex between the SMARCA2 protein, the PROTAC, and an E3 ubiquitin ligase is a critical initial step in this process.[4][5][6] Therefore, accurate and robust assays to characterize this ternary complex formation are essential for the development of effective SMARCA2-targeting PROTACs.
This guide provides a comparative overview of commonly used in vitro assays for evaluating the formation of ternary complexes induced by different SMARCA2 PROTACs. We present a summary of quantitative data for key SMARCA2 PROTACs, detailed experimental protocols for widely used assays, and visualizations of the underlying biological mechanism and experimental workflows.
Quantitative Data Summary
The following table summarizes key parameters for different SMARCA2 PROTACs in various ternary complex formation assays. It is important to note that direct comparison of absolute values across different studies and assay formats should be done with caution due to variations in experimental conditions.
| PROTAC | E3 Ligase Recruited | Assay Type | Target Protein Construct | Key Parameters | Reference |
| ACBI1 | VHL | Isothermal Titration Calorimetry (ITC) | SMARCA2 Bromodomain | Kd, ternary: 16 nM, Cooperativity (α): 26 | [7] |
| NanoBRET | Full-length SMARCA2 | Measures intracellular ternary complex formation | [7] | ||
| ACBI2 | VHL | Biochemical Ternary Complex Affinity Assay | SMARCA2 | EC50 < 45 nM | [8] |
| PROTAC 1 | VHL | Isothermal Titration Calorimetry (ITC) | SMARCA2 Bromodomain | Kd, ternary: 180 nM, Cooperativity (α): 3.2 | [7] |
| A947 | VHL | Not specified | SMARCA2 | Selective degradation of SMARCA2 over SMARCA4 | [6] |
Visualizing the Mechanism and Workflow
To better understand the principles behind SMARCA2 PROTACs and the assays used to characterize them, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. revvity.com [revvity.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Pardon Our Interruption [opnme.com]
Safety Operating Guide
Proper Disposal of PROTAC SMARCA2 Degrader-2: A Guide for Laboratory Personnel
For Immediate Reference: Treat PROTAC SMARCA2 degrader-2 and all associated waste as hazardous chemical waste. High-temperature incineration via a licensed disposal facility is the recommended primary disposal method. Adherence to all institutional, local, state, and federal regulations is mandatory.
Researchers and laboratory professionals handling this compound must prioritize safety and environmental protection through rigorous disposal protocols. As a potent, research-grade targeted protein degrader, this compound and its contaminated materials require meticulous management from use to final disposal. This guide provides essential procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Safety and Handling Data
| Parameter | Value/Information | Source/Regulation |
| GHS Hazard Classification | Presumed to be cytotoxic. May include Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, and Specific Target Organ Toxicity. | Based on SDS for similar PROTAC compounds.[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, and a lab coat are mandatory. For operations that may generate aerosols, a suitable respirator is required. | Standard laboratory practice for hazardous chemicals. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. | General guidance for chemical storage.[2] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and potent pharmaceutical waste.[1][3][4] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite (B1170534), sand), collect in a sealed, labeled container, and dispose of as hazardous waste.[1] | Institutional and regulatory hazardous waste guidelines. |
Experimental Workflow: PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. The experimental workflow involves introducing the PROTAC into a cellular environment, where it facilitates the formation of a ternary complex between the target protein (SMARCA2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action for this compound.
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent occupational exposure and environmental contamination. All waste streams containing this compound must be treated as hazardous.
Personal Protective Equipment (PPE)
Always wear appropriate PPE before handling the compound or its waste. This includes:
-
Gloves: Chemical-resistant nitrile gloves are required. Double-gloving is highly recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat must be worn to protect from spills.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original or a suitable, tightly sealed container.
-
Contaminated consumables such as pipette tips, gloves, weigh boats, and bench paper must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from cell culture media, stock solutions) in a dedicated, sealed, and shatter-proof hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The major components and their approximate percentages if it is a mixed waste stream.
-
The date when waste was first added to the container.
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Containment: For liquid spills, absorb the material with a non-combustible absorbent like vermiculite or sand. For solid spills, carefully cover the material to avoid dust generation.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material and place it into a designated, sealed container for hazardous waste.
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the PROTAC using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as solid hazardous waste.[1]
Final Disposal
-
All waste containing this compound must be disposed of through your institution's approved hazardous waste management program.[5]
-
Do not dispose of this chemical down the drain or in the general trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. iwaste.epa.gov [iwaste.epa.gov]
- 5. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for PROTAC SMARCA2 Degrader-2
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PROTAC SMARCA2 degrader-2. The following procedural guidance is intended to ensure laboratory safety and proper management of this novel chemical entity.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before commencing any work. The following PPE is mandatory when handling this compound in both solid and solution forms:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene, double-gloving recommended |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | For handling solid compound and preparing solutions |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety.
| Parameter | Guideline |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[1] |
| Shipping Condition | Shipped at room temperature in the continental US; may vary elsewhere.[2] |
| Handling Environment | All handling of the solid compound and solutions should be performed in a chemical fume hood or other suitable ventilated enclosure. |
| General Practices | Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Spill Management
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and contamination.
| Spill Type | Procedure |
| Solid Spill | 1. Evacuate the immediate area. 2. Wear full PPE, including respiratory protection. 3. Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid dust generation. 4. Carefully sweep the material into a designated hazardous waste container. 5. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) followed by a thorough wash. |
| Liquid Spill | 1. Evacuate the immediate area. 2. Wear full PPE. 3. Contain the spill with absorbent pads or granules. 4. Absorb the spilled liquid with an inert material. 5. Collect the contaminated material into a sealed, labeled hazardous waste container. 6. Decontaminate the spill area with an appropriate solvent and then wash thoroughly. |
Operational Plans
A clear operational plan is essential for the safe and effective use of this compound in experimental settings.
Mechanism of Action: SMARCA2 Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[3] It is a heterobifunctional molecule that binds to both the target protein (SMARCA2) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[3]
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound involves cell culture, compound treatment, and subsequent analysis of protein levels.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HiBiT Lytic Detection Assay for Protein Degradation
This protocol is adapted for the quantification of HiBiT-tagged SMARCA2 protein levels in a lytic endpoint format.[4][5][6]
Materials:
-
HeLa cells expressing HiBiT-tagged SMARCA2
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-tagged SMARCA2 expressing cells in a white, opaque multi-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control.
-
Cell Treatment: Remove the growth medium from the cells and add the prepared PROTAC dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 2, 4, 8, 24 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.[5] This typically involves diluting the LgBiT Protein (1:100) and the Nano-Glo® HiBiT Lytic Substrate (1:50) into the lytic buffer.[5]
-
Lysis and Detection:
-
Equilibrate the plate and the lytic reagent to room temperature.
-
Add a volume of the lytic reagent equal to the volume of the medium in each well.
-
Place the plate on a plate shaker for 3-5 minutes to ensure complete cell lysis.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.[4]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luminescent signal of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the PROTAC concentration.
-
Calculate the DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum percentage of degradation) using a suitable non-linear regression model.[7]
-
Western Blotting for SMARCA2 Degradation
Western blotting provides a semi-quantitative method to visualize and confirm the degradation of SMARCA2.
Materials:
-
Cell culture reagents
-
This compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate and treat cells with this compound and vehicle control as described for the HiBiT assay.
-
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Probe the same membrane with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Disposal Plans
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Liquid Waste | Solutions containing this compound, including unused stock solutions and experimental media, must be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Materials | All materials that have come into contact with the compound (e.g., pipette tips, gloves, tubes, bench paper) are considered contaminated and must be disposed of as solid hazardous chemical waste. |
| Final Disposal | All hazardous waste containing this compound must be disposed of through an approved waste disposal facility in accordance with local, state, and federal regulations. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
- 5. manuals.plus [manuals.plus]
- 6. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
